2-Amino-5-nitropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48065. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHFCFRJYJIJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184753 | |
| Record name | 5-Nitropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-77-6 | |
| Record name | 2-Amino-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitropyrimidin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3073-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3073-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-nitropyrimidine (CAS 3073-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-nitropyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and significant role as a precursor in the development of therapeutic agents. While direct biological activity of the title compound is not extensively documented, its utility as a synthetic intermediate is highlighted through examples of its incorporation into molecules with notable pharmacological profiles. This guide also includes generalized experimental protocols for its synthesis and analytical characterization, along with visualizations of synthetic pathways to aid researchers in their drug discovery and development endeavors.
Physicochemical Properties
This compound is a light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 3073-77-6 | [2] |
| Molecular Formula | C₄H₄N₄O₂ | [2] |
| Molecular Weight | 140.10 g/mol | |
| Melting Point | 235-237 °C (lit.) | [1] |
| Boiling Point | 256.57 °C (rough estimate) | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
| pKa | 0.04 ± 0.10 (Predicted) | [1] |
| Appearance | Light yellow fine crystalline powder | [1] |
| InChI Key | SSHFCFRJYJIJDV-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ncc(cn1)--INVALID-LINK--=O |
Synthesis and Reactions
The synthesis of this compound is most commonly achieved through the nitration of 2-aminopyrimidine. The amino group at the 2-position directs the electrophilic nitration to the 5-position.
Experimental Protocol: Synthesis via Nitration of 2-Aminopyrimidine
This protocol is a generalized procedure based on established chemical literature.
Materials:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
1,2-Dichloroethane
-
Ice water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
Procedure:
-
In a reaction vessel, dissolve 2-aminopyrimidine (0.2 mol) in 1,2-dichloroethane with stirring.
-
Cool the solution to below 10 °C.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 58 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Neutralize the solution to approximately pH 7 with a suitable base (e.g., NaOH solution).
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.
Biological Activity and Mechanism of Action
Direct biological activity and specific signaling pathway involvement for this compound are not extensively reported in the literature. Its primary significance in the life sciences lies in its role as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active compounds. The pyrimidine core is a common feature in many therapeutic agents, and the amino and nitro groups on this scaffold provide reactive handles for further chemical modifications.
Role as a Synthetic Intermediate in Drug Discovery
This compound serves as a foundational molecule for the synthesis of various classes of compounds, including kinase inhibitors, which are pivotal in cancer therapy. The general strategy involves leveraging the amino group for coupling reactions and the nitro group for reduction to an amine, which can then be further functionalized.
For instance, derivatives of this compound have been utilized in the synthesis of inhibitors for kinases such as Janus Kinase 2 (JAK2) and Phosphoinositide 3-kinase (PI3K), which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of this compound and the progress of reactions involving this compound can be monitored by HPLC. The following is a general protocol that can be adapted and optimized for specific applications.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification).
-
This compound standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical starting condition could be a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or the mobile phase).
-
Dilute the stock solution to a working concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While its direct biological effects are not well-defined, its utility as a precursor for a diverse range of pharmacologically active molecules is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support and facilitate further research and development in the field of drug discovery.
References
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitropyrimidine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its pyrimidine core, substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique electronic character that makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and potential biological significance, supported by detailed experimental protocols and data visualizations.
Core Chemical Properties
This compound is a light yellow, fine crystalline powder under standard conditions. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄O₂ | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| Melting Point | 235-237 °C | |
| Predicted pKa | 0.04 ± 0.10 | [1] |
| Appearance | Light yellow, fine crystalline powder | [1] |
Table 1: Core Physicochemical Properties of this compound
Solubility
This compound is noted to be soluble in dimethylformamide (DMF)[1]. Quantitative solubility data in other common laboratory solvents remains to be fully characterized.
Spectral Analysis
The structural elucidation of this compound is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would provide information about the chemical environment of the hydrogen atoms. The protons on the pyrimidine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the amino and nitro substituents. The protons of the amino group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts will be significantly affected by the attached nitrogen atoms and the nitro group.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring.
Reactivity and Stability
This compound is generally stable under recommended storage conditions, which include keeping it in a dark place under an inert atmosphere at room temperature[1]. It is incompatible with strong oxidizing agents and strong acids. Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A general approach to the synthesis of similar compounds involves the nitration of an aminopyrimidine precursor. A detailed, step-by-step protocol for the specific synthesis of this compound is a critical requirement for its further study.
Purification
Purification of this compound can be achieved through recrystallization. The choice of solvent for recrystallization is crucial and should be determined based on the compound's solubility profile.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound. A general workflow for such a method is outlined below.
Figure 1: A generalized workflow for the purity analysis of this compound by HPLC.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented in the available literature, the broader class of nitropyrimidine derivatives has shown promise in various therapeutic areas. These compounds have been investigated for their potential as anti-inflammatory and anticancer agents. For instance, some nitropyrimidine derivatives have been shown to inhibit the production of nitric oxide, a key mediator in inflammation[2]. Furthermore, the pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.
The potential mechanism of action for a nitropyrimidine derivative as an anti-inflammatory agent could involve the modulation of inflammatory signaling pathways. A hypothetical signaling pathway is depicted below.
Figure 2: A generalized diagram of a potential anti-inflammatory mechanism of action for a nitropyrimidine derivative. This is a hypothetical pathway and has not been experimentally validated for this compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide has summarized its core chemical properties, spectral characteristics, and reactivity. While there are gaps in the publicly available experimental data, particularly concerning its quantitative solubility, detailed spectral interpretations, and specific biological activity, the information presented here provides a solid foundation for researchers and drug development professionals. Further investigation into its biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitropyrimidine is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, characterized by a pyrimidine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique combination of chemical properties. This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound, intended to serve as a valuable resource for professionals in drug development and scientific research.
Molecular Structure and Properties
This compound is a small molecule with the chemical formula C₄H₄N₄O₂ and a molecular weight of 140.10 g/mol .[1] The presence of both a hydrogen bond donor (amino group) and acceptors (nitro group and ring nitrogens) allows for the formation of complex intermolecular interactions, leading to the existence of at least three polymorphic forms in the solid state.
Crystallographic Data
The crystal structure of this compound has been a subject of interest due to its potential for applications in nonlinear optics and crystal engineering. At least three polymorphs have been identified, each with a distinct crystal packing and hydrogen-bonding network. The crystallographic data for one of these polymorphs is available in the Crystallography Open Database under the entry 4116827.
Below is a summary of key crystallographic parameters for one of the polymorphs of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.128 |
| b (Å) | 17.500 |
| c (Å) | 6.872 |
| α (°) | 90 |
| β (°) | 104.37 |
| γ (°) | 90 |
| Volume (ų) | 597.5 |
| Z | 4 |
Data obtained from the Crystallography Open Database, entry 4116827.
A detailed analysis of the bond lengths and angles from the crystallographic information file (CIF) provides a precise understanding of the molecular geometry.
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C2 | 1.345 | C2-N1-C6 | 115.8 |
| C2-N3 | 1.321 | N1-C2-N3 | 125.7 |
| N3-C4 | 1.343 | C2-N3-C4 | 115.7 |
| C4-C5 | 1.393 | N3-C4-C5 | 123.3 |
| C5-C6 | 1.385 | C4-C5-C6 | 114.9 |
| C6-N1 | 1.353 | C5-C6-N1 | 124.6 |
| C2-N7 | 1.332 | N1-C2-N7 | 117.2 |
| C5-N8 | 1.458 | N3-C2-N7 | 117.1 |
| N8-O1 | 1.231 | C4-C5-N8 | 122.5 |
| N8-O2 | 1.229 | C6-C5-N8 | 122.6 |
| O1-N8-O2 | 123.6 | ||
| O1-N8-C5 | 118.2 | ||
| O2-N8-C5 | 118.2 |
Bond lengths and angles are representative values and may vary slightly between different polymorphs and experimental conditions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections detail the key features observed in its Infrared (IR) and Mass Spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. The data is available on the NIST Chemistry WebBook.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching (amino group) |
| ~1640 | N-H bending (amino group) |
| ~1580, ~1340 | Asymmetric and symmetric NO₂ stretching (nitro group) |
| ~1500-1400 | C=C and C=N stretching (pyrimidine ring) |
Peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular ion) |
| 110 | [M - NO]⁺ |
| 94 | [M - NO₂]⁺ |
| 67 | [C₃H₃N₂]⁺ |
Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.
Synthesis of this compound
General Experimental Protocol (Adapted)
Materials:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Dichloroethane
-
Ice
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-aminopyrimidine in dichloroethane with stirring.
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction vessel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 5-10 °C) for several hours.
-
Upon completion of the reaction (monitored by TLC or HPLC), carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity
Direct experimental evidence for the biological activity of this compound is limited in the current scientific literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and antiviral agents. Furthermore, substituted 5-nitropyrimidines have been investigated for various therapeutic applications. For instance, certain 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide and iNOS activity. Computational and in-silico studies on related aminopyrimidine derivatives have also been conducted to predict their potential as drug candidates. Further in-vitro and in-vivo screening of this compound is warranted to explore its potential pharmacological activities.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Experimental Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitropyrimidine from Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-nitropyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of 2-aminopyrimidine from guanidine hydrochloride, followed by its regioselective nitration. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring both an amino and a nitro group on the pyrimidine ring, allows for diverse functionalization, making it a versatile scaffold in the design of novel therapeutics. The synthesis route detailed herein involves two distinct stages:
-
Step 1: Synthesis of 2-Aminopyrimidine: This step involves the condensation of guanidine hydrochloride with a suitable C3 synthon, 1,1,3,3-tetramethoxypropane, which serves as a malondialdehyde equivalent. This reaction forms the core pyrimidine ring.
-
Step 2: Nitration of 2-Aminopyrimidine: The intermediate 2-aminopyrimidine is subsequently nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position of the pyrimidine ring. The amino group directs the electrophilic nitration primarily to this position.
This guide provides detailed methodologies for both reactions, enabling researchers to replicate this synthesis in a laboratory setting.
Reaction Pathway
The overall two-step synthesis of this compound from guanidine hydrochloride is illustrated below.
Experimental Protocols
Step 1: Synthesis of 2-Aminopyrimidine
This procedure is adapted from established methods for the condensation of guanidine salts with malondialdehyde equivalents.[1]
Experimental Workflow:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Guanidine Hydrochloride | 95.53 |
| 1,1,3,3-Tetramethoxypropane | 164.20 |
| Industrial Hydrochloric Acid | - |
| Sodium Hydroxide | 40.00 |
| Ethyl Acetate | 88.11 |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add guanidine hydrochloride and industrial hydrochloric acid as the solvent.
-
To this mixture, add 1,1,3,3-tetramethoxypropane.
-
Heat the reaction mixture to reflux, maintaining a temperature between 70-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyrimidine.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Quantitative Data:
| Reactant | Molar Ratio |
| Guanidine Hydrochloride | 1.0 |
| 1,1,3,3-Tetramethoxypropane | 1.0 |
Note: The exact quantities and solvent volumes should be determined based on the desired scale of the reaction.
Step 2: Nitration of 2-Aminopyrimidine
The following protocol is based on standard nitration procedures for amino-substituted heterocyclic compounds.
Experimental Workflow:
References
Spectroscopic Profile of 2-Amino-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-nitropyrimidine (CAS No: 3073-77-6), a heterocyclic compound of interest in medicinal chemistry and materials science. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.9 - 9.2 | Singlet | H-4, H-6 |
| ~7.5 - 8.0 | Broad Singlet | NH₂ |
Note: Predicted chemical shifts are based on the analysis of similar pyrimidine structures. The protons at positions 4 and 6 are expected to be deshielded due to the electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring. The amino protons typically appear as a broad singlet.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-2 |
| ~155 - 160 | C-4, C-6 |
| ~130 - 135 | C-5 |
Note: The carbon attached to the amino group (C-2) and the carbons adjacent to the ring nitrogens (C-4, C-6) are expected to appear downfield. The carbon bearing the nitro group (C-5) will also be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |
| 3200 - 3100 | Medium | C-H stretching (aromatic) |
| ~1650 | Strong | N-H bending (scissoring) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyrimidine ring) |
| 1550 - 1490 | Strong, Asymmetric | N-O stretching (nitro group) |
| 1350 - 1300 | Strong, Symmetric | N-O stretching (nitro group) |
Note: The IR spectrum is expected to be dominated by strong absorptions from the amino and nitro groups. The N-H stretching vibrations often appear as two distinct bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization (EI) Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 110 | Moderate | [M - NO]⁺ |
| 94 | Moderate | [M - NO₂]⁺ |
| 67 | Moderate | [C₃H₃N₂]⁺ |
Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). Further fragmentation of the pyrimidine ring would lead to smaller charged species.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid-phase samples like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using sonication if necessary.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum can be acquired on the same instrument.
-
A proton-decoupled sequence is typically used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Chemical shifts are referenced to the solvent peak.
-
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe.
-
The probe is heated to volatilize the sample into the ion source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
-
Data Presentation:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Solubility Profile of 2-Amino-5-nitropyrimidine in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitropyrimidine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. A thorough understanding of its solubility in commonly used organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), is critical for its effective use in drug discovery and development workflows, including compound storage, high-throughput screening, and synthetic reaction design. This technical guide provides an in-depth overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a representative synthetic application.
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available | - | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available | Soluble | [1] |
Note: The lack of specific quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific research applications.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The two primary types of solubility assays are thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the solvent of interest (DMSO or DMF). The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in µg/mL, mg/mL, or molarity.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While not a true equilibrium measurement, it is highly useful in early drug discovery for ranking compounds.
Protocol: Nephelometric (Turbidimetric) Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Rapidly add a physiological buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations and a low final percentage of DMSO (typically 1-5%).
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The increase in turbidity indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.
Mandatory Visualization: Synthetic Pathway and Experimental Workflow
This compound and its derivatives are crucial intermediates in the synthesis of various kinase inhibitors. The following diagrams illustrate a representative synthetic workflow for a generic pyrimidine-based kinase inhibitor and a typical experimental workflow for determining thermodynamic solubility.
Caption: Synthetic pathway for a generic pyrimidine-based kinase inhibitor.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
While quantitative solubility data for this compound in DMSO and DMF is sparse in the public domain, its qualitative solubility in DMF is noted.[1] For drug development professionals, the experimental determination of both thermodynamic and kinetic solubility is paramount for reliable and reproducible results in screening and synthesis. The provided protocols offer robust starting points for establishing these crucial physicochemical parameters. Furthermore, the significance of this compound as a synthetic intermediate, particularly in the construction of kinase inhibitors, highlights its importance in medicinal chemistry. The illustrative synthetic pathway demonstrates its utility in accessing complex molecular architectures.
References
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitropyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its chemical structure, characterized by a pyrimidine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key experimental workflow. This information is intended to support researchers and professionals in the effective utilization of this compound in their scientific endeavors.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. These values are essential for its handling, characterization, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₄H₄N₄O₂ |
| Molecular Weight | 140.10 g/mol |
| Appearance | Light yellow fine crystalline powder.[1] |
| Melting Point | 235-237 °C.[2][3] |
| Boiling Point | 256.57 °C (rough estimate).[2] |
| Density | 1.5799 (rough estimate).[2] |
| Solubility | Soluble in Dimethylformamide (DMF).[2] |
| pKa | 0.04 ± 0.10 (Predicted).[2] |
Experimental Protocols
Accurate determination of physical properties is fundamental to the characterization and quality control of chemical compounds. The following sections detail standardized methodologies for measuring the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The sample is finely powdered using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.
-
Heating and Observation:
-
Rapid Heating (Initial Determination): The sample is heated rapidly to obtain an approximate melting range.
-
Slow Heating (Accurate Determination): The apparatus is cooled to a temperature well below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
-
Data Recording: The temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.
Solubility Determination (Shake-Flask Method with UV-Vis Spectrophotometry)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent. The concentration of the dissolved solute in the saturated solution is then quantified using UV-Vis spectrophotometry.
Apparatus:
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Vials or flasks with airtight seals
-
Analytical balance
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., Dimethylformamide) in a sealed vial.
-
The mixture is agitated in a temperature-controlled shaker or stirrer until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.
-
-
Sample Filtration: Once equilibrium is achieved, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.
-
UV-Vis Analysis:
-
Determination of λmax: A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard at the λmax is measured, and a calibration curve of absorbance versus concentration is plotted.
-
Analysis of the Saturated Solution: The filtered saturated solution is appropriately diluted with the solvent to ensure its absorbance falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.
-
-
Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of a nitropyrimidine derivative, a process analogous to the preparation of this compound.
References
An In-depth Technical Guide to the Melting Point and Stability of 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and stability of 2-Amino-5-nitropyrimidine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physical properties, provides experimental protocols for its characterization, and discusses its stability profile.
Physicochemical Properties of this compound
This compound is a crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄O₂ | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 235-237 °C | |
| Storage Temperature | Room Temperature | N/A |
| Atmosphere | Inert Atmosphere | N/A |
| Light Sensitivity | Keep in dark place | N/A |
Melting Point Determination
The melting point of a compound is a critical physical property for its identification and purity assessment. For this compound, the reported melting point is a sharp range of 235-237 °C.
Experimental Protocol: Capillary Melting Point Determination
A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary method.
Apparatus:
-
Melting point apparatus with a heating block and a thermometer or an automated melting point apparatus.
-
Capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is then cooled to at least 20°C below the approximate melting point.
-
A fresh sample is heated at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting (T1). The temperature at which the entire sample has turned into a liquid is recorded as the completion of melting (T2). The melting range is reported as T1 – T2.
Stability of this compound
Experimental Protocol: Assessment of Thermal Stability by TGA and DSC
To definitively determine the thermal stability and decomposition profile of this compound, a combined TGA and DSC analysis is recommended.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Sample pans (e.g., aluminum or alumina).
-
Microbalance.
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a tared TGA/DSC sample pan.
-
Instrument Setup:
-
Place the sample pan in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the temperature program to heat the sample from ambient temperature to a temperature well above its melting point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA thermogram will show the onset of decomposition as a significant weight loss.
-
The DSC thermogram will show an endothermic peak corresponding to the melting point and exothermic peaks corresponding to decomposition events.
-
Experimental Protocol: Forced Degradation Studies for Chemical Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: The compound is treated with a basic solution (e.g., 0.1 M NaOH) under similar conditions as acidic hydrolysis.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.
-
Photostability: The solid compound and its solution are exposed to UV and visible light in a photostability chamber.
-
Thermal Stress: The solid compound is heated in an oven at a temperature below its melting point for a specified duration.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products formed under these stress conditions.
Synthesis of this compound
A common synthetic route to aminonitropyrimidines involves the nitration of an appropriate aminopyrimidine precursor. The following diagram illustrates a representative synthetic pathway.
Conclusion
This compound is a stable crystalline solid with a well-defined melting point of 235-237 °C. Its stability is maintained under standard storage conditions, protected from light and in an inert atmosphere. While specific decomposition data is not widely published, its high melting point is indicative of good thermal stability. The provided experimental protocols for melting point determination and stability assessment offer a robust framework for the characterization of this important chemical entity in a research and development setting.
References
A Comprehensive Analysis of 2-Amino-5-nitropyrimidine: Nomenclature and Identification
This document provides a detailed overview of the chemical compound 2-Amino-5-nitropyrimidine, focusing on its IUPAC (International Union of Pure and Applied Chemistry) name and various synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and referencing in scientific literature and databases.
IUPAC Name
The formally accepted IUPAC name for the compound is 5-nitropyrimidin-2-amine [1][2]. This systematic name precisely describes the molecular structure, indicating a pyrimidine ring with a nitro group at the 5th position and an amine group at the 2nd position.
Synonyms and Identifiers
In addition to its formal IUPAC name, this compound is known by several other names and identifiers, which are frequently encountered in chemical catalogs, databases, and older literature. A comprehensive list of these synonyms is crucial for effective literature searches and material procurement.
| Identifier Type | Identifier | Source |
| Common Name | This compound | [1] |
| Systematic Name | 2-Pyrimidinamine, 5-nitro- | [1][2] |
| Alternative Name | 5-Nitro-2-pyrimidinamine | [2] |
| Alternative Name | 5-nitropyrimidine-2-ylamine | [2] |
| CAS Registry Number | 3073-77-6 | [1][2] |
| EC Number | 221-348-1 | [2] |
| NSC Number | 37682, 48065 | [2] |
| InChI | 1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7) | [1] |
| InChIKey | SSHFCFRJYJIJDV-UHFFFAOYSA-N | [1][2] |
| SMILES | Nc1ncc(cn1)--INVALID-LINK--=O |
Experimental Protocols:
This document focuses on the nomenclature and identification of this compound. As such, experimental protocols for synthesis or analysis are beyond its current scope.
Visualizing Chemical Nomenclature
The following diagram illustrates the relationship between the primary chemical structure and its various identifiers, providing a clear, logical map for researchers.
Caption: Relationship between the common name, IUPAC name, synonyms, and registry numbers.
References
An In-depth Technical Guide to 2-Amino-5-nitropyrimidine: Discovery, Synthesis, and Physicochemical Properties
This technical guide provides a comprehensive overview of 2-amino-5-nitropyrimidine, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the historical discovery, detailed synthesis protocols, and key physicochemical and structural data of the compound.
Discovery and History
A notable advancement in the study of this compound was the isolation and characterization of three distinct polymorphs (different crystalline forms) in 1998, which provided deeper insights into its solid-state properties and intermolecular interactions. This research highlighted the compound's potential in materials science, particularly for applications in nonlinear optics, owing to its large molecular dipole moment[3].
Physicochemical and Structural Data
This compound is a light yellow, crystalline powder under standard conditions. Its key physicochemical and identification properties are summarized in the table below. The existence of multiple polymorphic forms means that some physical properties, such as melting point, can vary depending on the crystalline structure.
| Property | Value |
| Molecular Formula | C₄H₄N₄O₂ |
| Molecular Weight | 140.10 g/mol |
| CAS Number | 3073-77-6 |
| Appearance | Light yellow fine crystalline powder |
| Melting Point | 235-237 °C (literature value for the most stable polymorph) |
| Solubility | Soluble in Dimethylformamide (DMF) |
| InChI Key | SSHFCFRJYJIJDV-UHFFFAOYSA-N |
| Crystal System | Monoclinic (for the three characterized polymorphs) |
| Space Group | P2₁/c (for all three characterized polymorphs) |
Data sourced from multiple chemical suppliers and databases.[4][5][6][7][8][9][10]
Synthesis and Experimental Protocols
While the original 1951 synthesis protocol is not detailed here, this section provides a representative modern synthesis and the specific protocols for obtaining its known polymorphs. The synthesis of this compound typically involves the condensation of guanidine with a suitable three-carbon precursor that has been functionalized with a nitro group.
General Synthesis of this compound
A common synthetic route involves the reaction of guanidine hydrochloride with mucobromic acid, followed by subsequent chemical transformations. The following is a generalized protocol based on known chemical principles for pyrimidine synthesis.
Experimental Protocol:
-
Preparation of the Intermediate: A solution of mucobromic acid in a suitable solvent is nitrated using a mixture of nitric and sulfuric acid under controlled temperature conditions.
-
Cyclization with Guanidine: The resulting nitro-intermediate is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the condensation and cyclization reaction to completion.
-
Isolation and Purification: Upon cooling, the crude product precipitates from the reaction mixture. It is then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.
Preparation of this compound Polymorphs
The following protocols are based on the work describing the isolation of three distinct crystalline forms of this compound[3].
Experimental Protocol for Form I:
-
Method: Sublimation.
-
Procedure: this compound is sublimed at ambient pressure.
-
Result: This process yields small, near-colorless, diamond-shaped crystals of Form I.[3]
Experimental Protocol for Form II:
-
Method: Recrystallization from ethanol or hot aqueous solution.
-
Procedure: this compound is dissolved in ethanol at ambient temperature. Slow evaporation of the solvent results in the precipitation of the product. Alternatively, recrystallization from a hot aqueous solution, followed by cooling at ambient temperature, also yields this polymorph.
-
Result: This method produces colorless, needle-like crystals of Form II.[3]
Experimental Protocol for Form III:
-
Method: Recrystallization from acetone.
-
Procedure: this compound is dissolved in acetone at ambient temperature. Slow evaporation of the solvent leads to the precipitation of the crystalline product.
-
Result: This protocol yields colorless, block-like crystals of Form III.[3]
Applications in Synthesis
This compound is not typically used as an end-product but rather as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure allows for a variety of subsequent reactions:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2,5-diaminopyrimidine. This diamine is a key building block for the synthesis of purines and other fused heterocyclic systems.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack, allowing for the introduction of other functional groups.
-
Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, enabling the creation of a wide range of derivatives.
These transformations make this compound a valuable starting material in the development of novel compounds for the pharmaceutical and agrochemical industries[2].
Visualized Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key precursors and the core cyclization step.
Caption: Generalized synthesis workflow for this compound.
References
- 1. 272. Monosubstituted pyrimidines, and the action of thiourea on chloropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 4. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 9. 2-氨基-5-硝基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Purine Derivatives from 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of purine derivatives, utilizing 2-Amino-5-nitropyrimidine as a key starting material. This synthetic pathway is of significant interest in medicinal chemistry due to the diverse biological activities of purine analogs, including their potential as anticancer and antiviral agents.[1][2]
Introduction
The synthesis of purine derivatives is a cornerstone of heterocyclic chemistry and drug discovery. The Traube purine synthesis, a classical and versatile method, allows for the construction of the purine ring system from substituted pyrimidines. This document outlines a common two-step approach for the synthesis of purine derivatives starting from this compound:
-
Reduction of the nitro group: The 5-nitro group of this compound is reduced to an amino group, yielding the key intermediate, a 2,4,5-triaminopyrimidine derivative.
-
Cyclization: The resulting triaminopyrimidine undergoes cyclization with a one-carbon source to form the imidazole ring, completing the purine scaffold.
This method provides a flexible platform for the synthesis of a wide array of substituted purine derivatives by varying the substituents on the initial pyrimidine and the cyclizing agent.
Synthetic Pathway Overview
The general synthetic scheme for the conversion of this compound to a purine derivative is depicted below. The initial reduction of the nitro group is a critical step, followed by the annulation of the imidazole ring.
Caption: General reaction scheme for the synthesis of purine derivatives.
Experimental Protocols
Step 1: Reduction of this compound to 2,4,5-Triaminopyrimidine
The reduction of the 5-nitro group is a crucial first step. Two common methods are catalytic hydrogenation and chemical reduction.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
-
Protocol:
-
In a suitable hydrogenation vessel, dissolve or suspend this compound in the chosen solvent.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Purge the vessel with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 4-5 bar) and commence vigorous stirring.[3]
-
Monitor the reaction progress by techniques such as TLC or LC-MS. The reaction is typically complete within 3-4 hours at room temperature, though gentle heating (35-40°C) may be required for full conversion.[3]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4,5-Triaminopyrimidine, which can be used in the next step with or without further purification.
-
Method B: Chemical Reduction with Sodium Dithionite
This method is a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
-
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous solvent system (e.g., water, aqueous ethanol)
-
Base (e.g., Sodium Carbonate)
-
Extraction solvent (e.g., Isopropyl alcohol)
-
-
Protocol:
-
Suspend this compound in water or an aqueous alcohol solution and heat to approximately 80°C with stirring.[4]
-
Gradually add sodium dithionite (typically 2-3 equivalents) to the heated suspension.[4]
-
Maintain the temperature and continue stirring. The reaction progress can be monitored by a color change from a colored suspension to a clearer solution.
-
After the reduction is complete, add a base such as sodium carbonate to neutralize the reaction mixture.[4]
-
Evaporate the solvent under reduced pressure.
-
Extract the resulting solid with a suitable organic solvent like isopropyl alcohol to isolate the 2,4,5-Triaminopyrimidine.[4]
-
Filter and concentrate the extract to yield the desired product.
-
Step 2: Cyclization of 2,4,5-Triaminopyrimidine to Purine Derivatives (Traube Synthesis)
The cyclization of the intermediate triaminopyrimidine is accomplished using a one-carbon synthon. The choice of the cyclizing agent determines the substituent at the C8 position of the purine ring.
Method A: Cyclization with Formic Acid
This is a classic and straightforward method for preparing unsubstituted (at C8) purines.
-
Materials:
-
2,4,5-Triaminopyrimidine
-
Formic acid (98-100%)
-
Heating apparatus with temperature control
-
-
Protocol:
-
Place the crude or purified 2,4,5-Triaminopyrimidine in a round-bottom flask.
-
Add an excess of formic acid.
-
Heat the reaction mixture to reflux (around 100°C) for a period of 30 minutes to several hours.[5] The reaction can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture.
-
Remove the excess formic acid under reduced pressure.
-
The resulting crude purine derivative can be purified by recrystallization or chromatography.
-
Method B: Cyclization with Triethylorthoformate and Acetic Anhydride
This combination of reagents can be effective for the synthesis of C8-unsubstituted purines and may offer milder conditions compared to neat formic acid.
-
Materials:
-
2,4,5-Triaminopyrimidine
-
Triethylorthoformate
-
Acetic anhydride
-
Heating apparatus
-
-
Protocol:
-
To the 2,4,5-Triaminopyrimidine, add triethylorthoformate and acetic anhydride.[4]
-
Heat the reaction mixture, for example, to 145°C for 1.5 hours.[4]
-
After cooling, evaporate the volatile components under reduced pressure.
-
The work-up may involve treatment with a base (e.g., NaOH solution) followed by neutralization to precipitate the purine product.[4]
-
The product can then be collected by filtration and purified.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of purine derivatives.
Table 1: Conditions for the Reduction of this compound
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | Hydrogen gas (4-5 bar) | 10% Pd/C | Ethyl Acetate | 20-40 | 3-4 | >90 |
| Chemical Reduction | Sodium Dithionite | - | Water | 60-80 | 1-2 | 59-75[6] |
Table 2: Conditions for the Cyclization of 2,4,5-Triaminopyrimidine
| Method | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Traube Synthesis | Formic Acid (98-100%) | Formic Acid | 100 | 0.5-3 | 65-75[5] |
| Traube Synthesis | Triethylorthoformate / Acetic Anhydride | - | 145 | 1.5 | ~41[4] |
Application Notes
Purine derivatives synthesized from this compound are valuable scaffolds in drug discovery. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets.
-
Anticancer Agents: Many purine analogs exhibit potent anticancer activity by interfering with DNA synthesis or acting as kinase inhibitors.[1][2] The synthesized derivatives can be screened against various cancer cell lines to identify novel therapeutic leads.
-
Antiviral Agents: Modified purines are a well-established class of antiviral drugs that can inhibit viral replication.
-
Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer and inflammation.
The synthetic protocols described herein can be adapted to generate libraries of purine derivatives for high-throughput screening and lead optimization in drug development programs.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from the starting material to the final purified purine derivative and its potential applications.
References
- 1. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
The Versatility of 2-Amino-5-nitropyrimidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-nitropyrimidine is a pivotal starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique electronic and structural features, characterized by an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine core, render it a versatile scaffold for the construction of novel molecules with significant therapeutic potential. This document provides a comprehensive overview of its applications in synthesizing compounds with anticancer, antimicrobial, and kinase inhibitory activities, complete with detailed experimental protocols and visual representations of key synthetic pathways.
I. Synthesis of Bioactive Heterocycles
This compound serves as a key precursor for a variety of heterocyclic systems. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the nitro group can be reduced to an amino group, enabling further functionalization. The pyrimidine ring itself can also undergo substitution reactions. These chemical properties allow for the construction of fused heterocyclic systems and the introduction of diverse pharmacophores.
Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents. For instance, it is a building block for pyrimidopyrimidine analogs which have demonstrated cytotoxic activities against various cancer cell lines, including colorectal carcinoma, breast cancer, and hepatocellular carcinoma.[1] The mechanism of action for some pyrimidine derivatives involves the inhibition of key enzymes like topoisomerase IIα and intercalation with DNA, leading to apoptosis.[1]
One notable application is in the synthesis of 4-arylidenethiazolidin-4-ones. These compounds have exhibited potent and selective anticancer activity. For example, a derivative with a methoxy-substituted aryl group showed an IC50 of 6.41 μM against MCF-7 breast cancer cells, while a piperidine derivative was active against HepG2 liver cancer cells with an IC50 of 7.63 μM.[2]
Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[3][4] this compound and its derivatives have been utilized in the synthesis of inhibitors for various kinases, including Janus kinase 2 (JAK2), Aurora kinases, and Polo-like kinases (PLKs).[2][3] For example, a series of compounds derived from a related nitropyridine scaffold showed potent inhibition of JAK2 with IC50 values in the range of 8.5–12.2 µM.[2][5] Furthermore, pyrimidine-based compounds have demonstrated effective inhibition of Aurora kinases with IC50 values in the nanomolar range.[3]
Antimicrobial Agents
Heterocycles derived from pyrimidine precursors exhibit a broad spectrum of antimicrobial activities.[6] Synthesized amino-pyrimidine derivatives have shown significant activity against fungal strains such as Candida albicans and Aspergillus niger.[1][7] The introduction of different substituents on the pyrimidine ring allows for the modulation of antimicrobial potency and spectrum.
II. Quantitative Data Summary
The following tables summarize the biological activity of various heterocyclic compounds synthesized using this compound or closely related precursors.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Arylidenethiazolidin-4-ones (35a, R = OMe) | MCF-7 (Breast) | 6.41 | [2] |
| 4-Arylidenethiazolidin-4-ones (35d, R = piperidine) | HepG2 (Liver) | 7.63 | [2] |
| Pyrimidopyrimidine analogs (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [1] |
| Pyrimidines (3b) | A549, MCF-7, PC-3 | 13.6 | [8] |
| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Lung) | 0.35 | [9] |
| 5-Trifluoromethylpyrimidine derivative (9u) | MCF-7 (Breast) | 3.24 | [9] |
| 5-Trifluoromethylpyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 | [9] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| JAK2 Inhibitors (Sulfamides 6) | JAK2 | 8.5–12.2 | [2][5] |
| Aurora Kinase Inhibitor (Alisertib) | AURKA | 0.0012 | [3] |
| Aurora Kinase Inhibitor (Barasertib) | AURKB | 0.00037 | [3] |
| EGFR Inhibitor (9u) | EGFR | 0.091 | [9] |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Microorganism | Activity | Reference |
| Amino-pyrimidine derivatives | Candida albicans, Aspergillus niger | Significant | [7] |
| Pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d, 9c, 10b) | Gram-positive and Gram-negative bacteria, Fungi | Excellent | [1] |
III. Experimental Protocols
A. General Synthesis of this compound
This protocol describes a common method for the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, a closely related and often used analog. A similar principle applies to the nitration of 2-aminopyrimidine.
Protocol 1: Synthesis of 2-Amino-5-nitropyridine [10]
-
Dissolution: In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Nitration: Slowly add 45.17 g of a mixed acid solution (concentrated sulfuric acid and fuming nitric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition is typically completed over 1.5 hours. The reaction liquid will change color from light yellow to red-wine.
-
Reaction: After the addition is complete, continue stirring the reaction for 10 hours at 58 °C.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water until the pH of the aqueous layer is 5-8.
-
Isolation: Recover the 1,2-dichloroethane under reduced pressure. Pour the residue slowly into ice water to precipitate a dark yellow solid.
-
Purification: Filter the precipitate, wash it with water, and dry to obtain 2-amino-5-nitropyridine. The reported yield is 91.67% with a purity of 98.66% by HPLC.[10]
B. Synthesis of 4-Arylidenethiazolidin-4-ones from 2-Amino-5-nitropyridine
This multi-step protocol outlines the synthesis of potent anticancer agents starting from 2-amino-5-nitropyridine.[2]
Protocol 2: Synthesis of 5-Nitropyridyliminothiazolidin-4-one (Intermediate 34) [2]
-
Step 1: Chloroacetylation: React 2-amino-5-nitropyridine (33) with chloroacetyl chloride.
-
Step 2: Thiocyanation: Treat the product from Step 1 with ammonium thiocyanate to yield 5-nitropyridyliminothiazolidin-4-one (34).
Protocol 3: Synthesis of 4-Arylidenethiazolidin-4-ones (35) [2]
-
Condensation: React the intermediate 5-nitropyridyliminothiazolidin-4-one (34) with various aromatic aldehydes.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent with a catalyst to promote the condensation.
-
Isolation and Purification: The resulting arylidene derivatives (35) are isolated and purified, with reported yields of 75–83%.[2]
C. Synthesis of Pyrimidopyrimidine Analogs
This protocol describes a general method for synthesizing pyrimidine and pyrimidopyrimidine derivatives.[1]
Protocol 4: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1a-d) [1]
-
Reaction Mixture: Combine the respective aromatic aldehyde, malononitrile, and urea in absolute ethanol.
-
Catalyst: Add potassium carbonate as a catalyst.
-
Reaction: The reaction proceeds to yield the desired 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives in good yield.
Protocol 5: Further Derivatization to Pyrimidopyrimidines [1]
-
The synthesized pyrimidine derivatives (1a-d) can be further reacted with various reagents to form fused pyrimidopyrimidine systems. For example, reaction with ethanolamine in refluxing absolute ethanol can yield pyrimidine derivatives with further functionalization.
IV. Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthesis of 4-Arylidenethiazolidin-4-ones.
Caption: General synthesis of pyrimidopyrimidine analogs.
Caption: Mechanism of pyrimidine-based kinase inhibitors.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2-Amino-5-nitropyrimidine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-amino-5-nitropyrimidine as a versatile precursor in the synthesis of potent kinase inhibitors. The unique chemical properties of this starting material, particularly the presence of an amino group and an electron-withdrawing nitro group on the pyrimidine ring, make it a valuable scaffold for developing targeted therapeutics against various kinases implicated in diseases such as cancer.
Introduction to this compound in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal template for inhibitor design.[2] this compound serves as a key starting material in the synthesis of a diverse range of pyrimidine-based kinase inhibitors. The amino group provides a handle for further functionalization, while the nitro group can be a key pharmacophore feature or can be reduced to an amino group for subsequent reactions, allowing for the creation of 2,4-diaminopyrimidine structures, another common motif in kinase inhibitors.
Derivatives of this compound have shown significant inhibitory activity against several important kinase families, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). These kinases are critical regulators of cell cycle progression, proliferation, and immune responses, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from pyrimidine scaffolds, including those conceptually related to this compound derivatives. This data is intended to provide a comparative overview of the potency of these compounds against different kinase targets.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| ENMD-2076 | Aurora A | 14 | [2] |
| AMG900 | Aurora B | 4 | [2] |
| PF-03814735 | Aurora A | 0.8 | [2] |
| Compound 22 | Aurora A | 9.3 | [3] |
| Compound 22 | Aurora B | 2.8 | [3] |
| Compound 11j | Aurora A | 7.1 | [4] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 5f | CDK7 | 479 | [5] |
| Compound 5d | CDK8 | 716 | [5] |
| Compound 5b | CDK9 | 59 | [5] |
| Compound 3g | CDK2 | 83 | [6] |
| Compound 3c | CDK9 | 65 | [6] |
Table 3: Inhibitory Activity of Pyrimidine Derivatives against Other Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 14l | JAK2 | 1.8 | [7] |
| Compound 14l | FLT3 | 0.68 | [7] |
| Compound 11r | JAK2 | 2.01 | [7] |
| Compound 11r | FLT3 | 0.51 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitors starting from this compound and a general protocol for assessing their inhibitory activity.
Protocol 1: Synthesis of a 2,4-Disubstituted-5-nitropyrimidine Kinase Inhibitor Intermediate
This protocol outlines a general two-step synthesis starting from a chlorinated derivative of this compound, 2,4-dichloro-5-nitropyrimidine. This intermediate is a versatile building block for creating a library of kinase inhibitors.
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
This step involves the chlorination of a uracil derivative.
-
Materials: 5-Nitrouracil, phosphorus oxychloride, N,N-dimethylaniline, dichloroethane, activated carbon, anhydrous sodium sulfate.
-
Procedure:
-
In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 5-nitrouracil to phosphorus oxychloride.
-
Raise the temperature to 50 °C and add N,N-dimethylaniline.
-
Heat the mixture to reflux and monitor the reaction by gas chromatography.
-
Once the reaction is complete, recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.[8]
-
Under cooling, add dichloroethane and stir for 10 minutes.[8]
-
Pour the mixture into ice water and separate the dichloroethane layer.
-
Treat the organic layer with activated carbon at 50-70 °C, filter, and dry with anhydrous sodium sulfate.
-
Recover the dichloroethane by distillation under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine.[8]
-
Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
This step describes the sequential reaction of 2,4-dichloro-5-nitropyrimidine with two different amines to generate a 2,4-diamino-5-nitropyrimidine derivative.
-
Materials: 2,4-dichloro-5-nitropyrimidine, amine 1, amine 2, diisopropylethylamine (DIPEA), ethanol, butanol, dioxane-HCl.
-
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine in ethanol.
-
Add amine 1 and DIPEA to the solution.
-
Stir the reaction mixture at a temperature ranging from -10 °C to 50 °C until the reaction is complete (monitored by TLC).[9][10]
-
Isolate the mono-substituted intermediate.
-
To the intermediate, add amine 2, dioxane-HCl, and butanol.
-
Upon completion, isolate and purify the final 2,4-diamino-5-nitropyrimidine product.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for evaluating the inhibitory potency of the synthesized compounds against a target kinase.
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.
-
Materials: Test compounds, target kinase, kinase assay buffer, peptide substrate, ATP, ATP detection reagent (e.g., ADP-Glo™), 384-well plates.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Plate Setup: Dispense the diluted compounds into the wells of a 384-well plate. Include a "vehicle control" (DMSO only) and a "no kinase" control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, peptide substrate, and assay buffer.
-
Initiate the reaction by adding ATP to the master mix and immediately dispensing it into the wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways regulated by kinases that are targeted by inhibitors derived from this compound.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: CDK-Mediated Cell Cycle Progression and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram provides a general overview of the workflow for synthesizing and evaluating kinase inhibitors derived from this compound.
Caption: General workflow for kinase inhibitor development.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
Application Note: A Detailed Protocol for the Electrophilic Nitration of 2-Aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-amino-5-nitropyrimidine via the electrophilic nitration of 2-aminopyrimidine. This procedure is a cornerstone in the synthesis of various heterocyclic compounds pivotal to drug discovery and materials science. The protocol herein details the necessary reagents, reaction conditions, purification methods, and characterization data. Furthermore, this document includes a summary of quantitative data and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
2-Aminopyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group onto the pyrimidine ring, specifically at the 5-position, significantly enhances its utility as a versatile intermediate for further functionalization. The resulting compound, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The nitration is typically achieved through an electrophilic aromatic substitution reaction using a mixture of concentrated nitric and sulfuric acids, where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2] Careful control of the reaction conditions is paramount to ensure the desired regioselectivity and to obtain a high yield of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the nitration of 2-aminopyrimidine to yield this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₄N₄O₂ | [3][4][5] |
| Molecular Weight | 140.10 g/mol | [3][4][5] |
| Melting Point | 235-237 °C | |
| Appearance | Yellow solid/powder | |
| Purity (Assay) | ≥ 98% | |
| CAS Number | 3073-77-6 | [3][5] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the nitration of 2-aminopyrimidine.
Materials and Reagents:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Hydroxide solution (20%) or Ammonia solution (26-28%)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Addition of 2-Aminopyrimidine: While maintaining the temperature below 10 °C, slowly and portion-wise add 2-aminopyrimidine to the cooled sulfuric acid with continuous stirring. Ensure the solid is fully dissolved before proceeding.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-aminopyrimidine in sulfuric acid via the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature, for instance, for a period of time as described in similar pyridine nitrations, which can range from a few hours to overnight.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a beaker filled with crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution or ammonia solution until the pH is approximately 7-8.[7] This will ensure complete precipitation of the this compound.
-
Isolation of Product: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a purity of ≥ 98%.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the nitration of 2-aminopyrimidine.
Reaction Mechanism:
Caption: Mechanism of electrophilic nitration of 2-aminopyrimidine.
Safety Precautions
-
This reaction involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care and follow standard laboratory safety procedures.
This detailed protocol and the accompanying information are intended to guide researchers in the successful synthesis of this compound. The provided data and diagrams offer a clear and concise overview of the entire process, from reagent preparation to product characterization.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound [webbook.nist.gov]
- 4. 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Amino-5-nitropyrimidine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitropyrimidine is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating amino group on the pyrimidine ring, allow it to form stable complexes with a variety of metal ions. These metal complexes exhibit a range of interesting properties, including potential applications in catalysis and medicinal chemistry, particularly as antimicrobial and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of coordination complexes involving this compound.
Data Presentation
Crystallographic Data of a Representative Copper(II) Complex
The following table summarizes selected crystallographic data for a representative copper(II) complex of this compound, specifically (5NAP)₂CuCl₂ (CCDC: 2342362) and (5NAP)₂CuBr₂ (CCDC: 2342363), where 5NAP is this compound.
| Parameter | (5NAP)₂CuCl₂ | (5NAP)₂CuBr₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Cu-N Bond Length (Å) | 2.018(2) | 2.021(3) |
| Cu-X Bond Length (Å) (X=Cl, Br) | 2.275(1), 2.968(1) | 2.411(1), 3.123(1) |
| N-Cu-N Angle (°) | 175.7(1) | 176.1(1) |
| X-Cu-X Angle (°) | 175.9(1) | 176.5(1) |
| N-Cu-X Angle (°) | 89.1(1) - 92.3(1) | 88.7(1) - 91.8(1) |
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and its representative metal complexes.
| Compound | FT-IR (cm⁻¹) | UV-Vis (λₘₐₓ, nm) |
| This compound | ν(N-H): 3398, 3197ν(C=C/C=N): 1640, 1570νₐₛ(NO₂): 1520νₛ(NO₂): 1340 | ~230, ~350 (in Methanol)[1] |
| [Cu(this compound)₂Cl₂] | ν(N-H): ~3350, ~3150 (shift to lower frequency)ν(C=C/C=N): ~1620, ~1550 (shift)ν(Cu-N): ~450 | d-d transitions: ~600-800 |
| [Ni(this compound)₂(H₂O)₂]Cl₂ | ν(N-H): ~3340, ~3140 (shift)ν(C=C/C=N): ~1615, ~1545 (shift)ν(Ni-N): ~460 | d-d transitions: ~400, ~650, ~1100 |
| [Co(this compound)₂(H₂O)₂]Cl₂ | ν(N-H): ~3345, ~3145 (shift)ν(C=C/C=N): ~1618, ~1548 (shift)ν(Co-N): ~455 | d-d transitions: ~500, ~600, ~1150 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminopyrimidine.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
1,2-Dichloroethane
-
Ice
-
Water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
Procedure:
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add a pre-cooled mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction vessel over a period of 60-90 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours. The reaction mixture will change color from light yellow to red wine.
-
After 12 hours, cool the reaction mixture to room temperature and wash it with water until the pH of the aqueous layer is approximately 5.8.
-
Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.
-
Slowly pour the residue into ice water to precipitate a dark yellow solid.
-
Filter the precipitate, wash it with cold water, and dry it to obtain this compound.
Synthesis of a [Cu(this compound)₂Cl₂] Complex
This protocol provides a general method for the synthesis of a copper(II) complex with this compound.
Materials:
-
This compound
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Methanol
Procedure:
-
Dissolve 280 mg (2.0 mmol) of this compound in 20 mL of warm methanol.
-
In a separate flask, dissolve 170 mg (1.0 mmol) of CuCl₂·2H₂O in 10 mL of methanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
A precipitate will form immediately.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the solid product with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a metal complex against a bacterial strain.
Materials:
-
Synthesized metal complex
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Sterile DMSO (for dissolving the complex)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the metal complex in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (MHB + inoculum) and well 12 as a sterility control (MHB only).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the complex that completely inhibits visible bacterial growth.
Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general method for the catalytic oxidation of benzyl alcohol to benzaldehyde using a copper(II)-2-amino-5-nitropyrimidine complex.
Materials:
-
[Cu(this compound)₂Cl₂] complex (catalyst)
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) as the oxidant
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction flask, add the copper complex (e.g., 0.01 mmol), benzyl alcohol (1 mmol), and acetonitrile (10 mL).
-
Add an internal standard for quantitative analysis.
-
Heat the mixture to a desired temperature (e.g., 70 °C) with stirring.
-
Add hydrogen peroxide (e.g., 2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Analyze the final product mixture to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Mechanism of Antimicrobial Action
The antimicrobial activity of metal complexes containing nitro-substituted ligands like this compound is often attributed to the reductive activation of the nitro group within the microbial cell. This process generates reactive nitrogen species (RNS) that can lead to cellular damage and death.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The lipophilicity of the metal complex facilitates its transport across the bacterial cell membrane.
-
Reduction of the Nitro Group: Inside the cell, bacterial nitroreductases catalyze the one-electron reduction of the nitro group to a nitro radical anion.
-
Generation of Reactive Species: This highly reactive radical can then be further reduced to form other cytotoxic species, such as nitroso and hydroxylamine derivatives, or it can react with molecular oxygen to produce superoxide radicals. These reactive oxygen and nitrogen species can cause widespread damage to cellular components.
-
Cellular Damage: The generated reactive species can lead to DNA strand scission, protein denaturation, and lipid peroxidation, ultimately resulting in bacterial cell death.
References
Application of 2-Amino-5-nitropyrimidine in Medicinal Chemistry: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, 2-amino-5-nitropyrimidine stands as a critical and versatile building block in the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring an amino group and a nitro group on a pyrimidine ring, provides a reactive scaffold for the development of a diverse range of biologically active molecules. This document serves as a comprehensive guide to its applications, complete with detailed protocols and quantitative data to facilitate further research and development.
Core Applications in Drug Discovery
This compound and its derivatives have demonstrated significant potential in several key therapeutic areas, primarily as kinase inhibitors for cancer therapy and as antimicrobial agents. The electron-withdrawing nature of the nitro group makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, allowing for the strategic introduction of various substituents to modulate biological activity and pharmacokinetic properties.
Kinase Inhibitors in Oncology
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been successfully developed to target several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
EGFR Inhibitors: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers, including non-small cell lung cancer.[1][2] 2-aminopyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[1][2]
Aurora Kinase Inhibitors: Aurora kinases are serine/threonine kinases that play a pivotal role in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[3][4][5] Several potent Aurora kinase inhibitors are based on the 2-aminopyrimidine scaffold.[3][4][5]
Antimicrobial Agents
The 2-aminopyrimidine core is also found in a variety of compounds with significant antimicrobial activity.[6][7] These derivatives have shown efficacy against a range of bacterial and fungal pathogens. The mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrimidine derivatives, showcasing their potential as kinase inhibitors and antimicrobial agents.
Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) | Citation |
| Compound 22 | Aurora A | 9.3 | HeLa | 0.89 - 11.41 | [4] |
| Aurora B | 2.8 | [4] | |||
| Compound 4c | EGFRwt | - | A549 | 0.56 | [2] |
| PC-3 | 2.46 | [2] | |||
| HepG2 | 2.21 | [2] | |||
| Compound 9a | EGFRwt | 21 | HepG-2 | 1.27 | [8] |
| EGFRL858R | 53 | MCF-7 | 10.80 | [8] | |
| EGFRT790M | 81 | [8] | |||
| Compound 4e | EGFRwt | - | Colo 205 | 1.66 | [9] |
| Compound 4f | EGFRwt | - | Colo 205 | 1.83 | [9] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Citation |
| Compound 6c | Staphylococcus aureus | 4 - 16 | [8] |
| Bacillus subtilis | 4 - 16 | [8] | |
| Escherichia coli | 4 - 16 | [8] | |
| Pseudomonas aeruginosa | 4 - 16 | [8] | |
| Candida albicans | 4 - 16 | [8] | |
| Compound 8b | Staphylococcus aureus | 4 - 16 | [8] |
| Bacillus subtilis | 4 - 16 | [8] | |
| Escherichia coli | 4 - 16 | [8] | |
| Pseudomonas aeruginosa | 4 - 16 | [8] | |
| Candida albicans | 4 - 16 | [8] | |
| Compound 9a | Staphylococcus aureus | 4 - 16 | [8] |
| Bacillus subtilis | 4 - 16 | [8] | |
| Escherichia coli | 4 - 16 | [8] | |
| Pseudomonas aeruginosa | 4 - 16 | [8] | |
| Candida albicans | 4 - 16 | [8] | |
| Compound 9b | Staphylococcus aureus | 4 - 16 | [8] |
| Bacillus subtilis | 4 - 16 | [8] | |
| Escherichia coli | 4 - 16 | [8] | |
| Pseudomonas aeruginosa | 4 - 16 | [8] | |
| Candida albicans | 4 - 16 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by 2-aminopyrimidine derivatives and a general workflow for their synthesis and evaluation.
Caption: EGFR Signaling Pathway and Inhibition by 2-Aminopyrimidine Derivatives.
Caption: Role of Aurora Kinases in Mitosis and Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of 2-aminopyrimidine derivatives.
Protocol 1: General Synthesis of 2,4-Disubstituted Aminopyrimidine Kinase Inhibitors
This protocol outlines a general method for the synthesis of 2,4-disubstituted aminopyrimidine derivatives, which are common scaffolds for kinase inhibitors, starting from a dichlorinated pyrimidine intermediate.
Step 1: Reduction of this compound
-
To a solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as Pd/C under a hydrogen atmosphere or a metal catalyst like iron powder in the presence of an acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete, as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,5-diaminopyrimidine.
Step 2: Sandmeyer Reaction to Introduce Chlorine
-
Dissolve the 2,5-diaminopyrimidine in an aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
Add the diazonium salt solution to a solution of copper(I) chloride (CuCl) in concentrated HCl to replace the amino groups with chlorine atoms, yielding 2,5-dichloropyrimidine.
Step 3: Sequential Nucleophilic Aromatic Substitution
-
Dissolve 2,5-dichloropyrimidine in a suitable solvent (e.g., isopropanol, DMF).
-
Add the first amine nucleophile (1.0-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. The more reactive chlorine (typically at the 4-position) will be substituted first.
-
Stir the reaction at room temperature or with heating until the monosubstituted product is formed (monitored by TLC).
-
Add the second amine nucleophile (1.0-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., reflux) to facilitate the substitution of the second chlorine atom.
-
Upon completion, cool the reaction mixture, and purify the product by column chromatography on silica gel to obtain the desired 2,4-disubstituted aminopyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strain (bacterial or fungal)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
By leveraging the synthetic versatility of this compound and employing these standardized protocols, researchers can effectively explore and develop novel therapeutic agents with significant potential in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyrimidines from 2-Amino-5-nitropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyrimidines utilizing the versatile starting material, 2-Amino-5-nitropyrimidine. The methodologies outlined herein are crucial for the development of novel pyrimidine-based compounds, a class of molecules with significant therapeutic potential, including applications as kinase inhibitors and other targeted agents in drug discovery.[1]
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a key objective for researchers. This compound serves as an excellent starting point for generating diverse pyrimidine libraries due to the presence of three key functional handles: the 2-amino group, the electron-withdrawing nitro group at the 5-position, and the pyrimidine ring itself, which is amenable to various transformations.
This guide details three primary synthetic transformations starting from this compound:
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-position, leveraging the reactivity of the amino group.
-
Reduction of the 5-nitro group to afford the versatile 2,5-diaminopyrimidine intermediate.
-
Further functionalization of the resulting 2,5-diaminopyrimidine via acylation and Sandmeyer-type reactions.
Synthetic Pathways Overview
The overall synthetic strategy allows for the generation of a diverse set of substituted pyrimidines from a common starting material. The key transformations are depicted in the workflow diagram below.
References
Application Notes and Protocols: The Role of 2-Amino-5-nitropyrimidine in Developing Anti-proliferative Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biological molecules like DNA and RNA.[1][2][3] Its derivatives have garnered significant attention for their potent anti-proliferative properties against various cancer cell lines.[2][3] The 2-amino-5-nitropyrimidine scaffold, in particular, serves as a versatile starting material for the synthesis of novel anti-cancer agents. The electron-withdrawing nitro group at the 5-position and the amino group at the 2-position provide unique reactivity for creating diverse libraries of compounds.[4] These derivatives often exert their anti-cancer effects by inhibiting key cellular processes, most notably through the inhibition of protein kinases that are crucial for cell cycle regulation and signal transduction.[2][5][6] This document provides an overview of the synthesis, anti-proliferative activity, and mechanisms of action of this compound derivatives, along with detailed protocols for their evaluation.
Synthesis of Anti-proliferative Agents
The synthesis of bioactive molecules from this compound often involves multi-step reactions to build more complex heterocyclic systems. A common strategy involves reacting this compound with various reagents to introduce different functional groups and ring systems, thereby modulating the biological activity of the final compounds. For instance, it can be reacted with chloroacetyl chloride and ammonium thiocyanate to produce a thiazolidinone intermediate, which can then be reacted with aromatic aldehydes to yield arylidene derivatives with potent anti-cancer activity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of VEGFR-2 Inhibitors Utilizing 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-amino-5-nitropyrimidine as a key building block in the development of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of the signaling pathway and synthetic workflows are presented to facilitate research and development in this critical area of oncology.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and effective strategy in cancer therapy. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major focus of drug discovery efforts. The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of this core, often starting from versatile precursors like this compound, allows for the development of highly potent and selective VEGFR-2 inhibitors.
Quantitative Data: Biological Activity of Pyrimidine-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of representative pyrimidine-based VEGFR-2 inhibitors. This data highlights the potency of this class of compounds against both the VEGFR-2 enzyme and various cancer cell lines.
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| SP2 | N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | 6.82 | HT-29 | 4.07 | [2] |
| COLO-205 | 4.98 | [2] | |||
| Bicyclic Derivative 55 | Bicyclic 2-aminopyrimidine scaffold | 0.035 | A549 | 2.67 | [3] |
| HCT116 | 10.87 | [3] | |||
| Bicyclic Derivative 61 | Bicyclic 2-aminopyrimidine scaffold | 0.043 | A549 | 2.71 | [3] |
| HCT116 | 12.17 | [3] | |||
| Reference: Cabozantinib | - | 0.045 | HT-29 | 9.10 | [2] |
| COLO-205 | 10.66 | [2] | |||
| Reference: Sorafenib | - | - | - | - | [3] |
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[4][5] Inhibition of VEGFR-2 kinase activity blocks these downstream signals, thereby inhibiting angiogenesis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Amino-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology. The targeted synthesis of novel 2-aminopyrimidine derivatives is a critical activity in drug discovery. Microwave-assisted organic synthesis (MAOS) offers a powerful technology to accelerate and improve the efficiency of such synthetic efforts, providing rapid access to diverse compound libraries.[1]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted 2-aminopyrimidine derivatives, starting from the readily available 2-Amino-5-nitropyrimidine. The protocols focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki and Buchwald-Hartwig reactions, which are pivotal for creating C-C and C-N bonds, respectively.
Synthetic Strategy Overview
Direct cross-coupling reactions on this compound can be challenging. A more robust and versatile strategy involves the conversion of the nitro group to a more suitable leaving group, such as a halogen. A common approach is the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install a bromine or chlorine atom. This 2-amino-5-halopyrimidine intermediate is then a versatile substrate for various microwave-assisted cross-coupling reactions.
Caption: Proposed synthetic workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine via Reduction and Sandmeyer Reaction
This two-step protocol describes the conversion of this compound to the key intermediate, 2-Amino-5-bromopyrimidine.
Step 1: Reduction of this compound to 2,5-Diaminopyrimidine
-
Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a solution of this compound (1 mmol) in a mixture of ethanol and water, add iron powder (3 mmol) and ammonium chloride (0.5 mmol).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,5-diaminopyrimidine, which can be used in the next step without further purification.
-
Step 2: Sandmeyer Reaction of 2,5-Diaminopyrimidine
-
Materials: 2,5-Diaminopyrimidine, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Dissolve 2,5-diaminopyrimidine (1 mmol) in aqueous hydrobromic acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 mmol) at 0-5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield 2-Amino-5-bromopyrimidine.
-
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Amino-5-bromopyrimidine
This protocol enables the formation of a C-C bond, introducing an aryl or heteroaryl substituent at the 5-position of the pyrimidine ring.
-
Materials: 2-Amino-5-bromopyrimidine, Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Procedure:
-
In a 10 mL microwave reactor vial, combine 2-Amino-5-bromopyrimidine (0.5 mmol), the desired boronic acid (0.6 mmol), palladium catalyst (0.025 mmol, 5 mol%), and base (1.5 mmol).
-
Add 5 mL of the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination of 2-Amino-5-bromopyrimidine
This protocol facilitates the formation of a C-N bond, introducing a primary or secondary amine at the 5-position.
-
Materials: 2-Amino-5-bromopyrimidine, Primary or secondary amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous toluene.
-
Procedure:
-
To a dry microwave vial under an inert atmosphere (e.g., argon), add 2-Amino-5-bromopyrimidine (0.5 mmol), the amine (0.6 mmol), palladium precatalyst (0.0125 mmol, 2.5 mol%), ligand (0.025 mmol, 5 mol%), and base (1.0 mmol).
-
Add 4 mL of anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-130 °C for 20-60 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Data Presentation
The following tables provide representative quantitative data for microwave-assisted cross-coupling reactions on analogous aminopyrimidine systems, demonstrating the efficiency of this methodology.
Table 1: Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines
| Entry | Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-Amino-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85 |
| 2 | 2-Amino-5-bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 15 | 92 |
| 3 | 2-Amino-5-chloropyrimidine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 130 | 25 | 78 |
Table 2: Microwave-Assisted Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Entry | Halogenated Pyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-Amino-5-bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 30 | 88 |
| 2 | 2-Amino-5-bromopyrimidine | Aniline | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu | Dioxane | 120 | 45 | 75 |
| 3 | 2-Amino-5-chloropyrimidine | N-Methylpiperazine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Toluene | 130 | 60 | 82 |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 2-aminopyrimidine are well-established as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The synthetic protocols described above provide rapid access to novel analogs that can be screened for their inhibitory activity against kinases implicated in tumorigenesis.
Many 2-aminopyrimidine derivatives have been developed as inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5][6][7][8][9][10][11] These kinases are crucial nodes in signaling pathways that control cell cycle progression, proliferation, and survival.
Caption: Simplified signaling pathways targeted by 2-aminopyrimidine kinase inhibitors.
The synthesized compounds can be evaluated in in-vitro kinase assays to determine their inhibitory potency (IC₅₀ values) against a panel of relevant kinases. Promising candidates can then be advanced to cell-based assays to assess their anti-proliferative effects on cancer cell lines and subsequently into in-vivo models for efficacy and pharmacokinetic studies. The microwave-assisted synthetic platform described herein is a valuable tool for rapidly generating the chemical matter required for these critical drug discovery activities.
References
- 1. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-nitropyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-nitropyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 2-aminopyrimidine. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The amino group at the C2 position directs the incoming nitro group primarily to the C5 position.
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: Key challenges include controlling the regioselectivity of the nitration, preventing over-nitration, and managing the exothermic nature of the reaction. A common side product is the isomeric 2-amino-3-nitropyrimidine.[1] Under harsh conditions, degradation of the pyrimidine ring can also occur.
Q3: How can the formation of the 2-amino-3-nitropyrimidine isomer be minimized?
A3: Optimizing the reaction temperature and the ratio of nitric acid to sulfuric acid is crucial for maximizing the yield of the desired 5-nitro isomer. Lower temperatures generally favor the formation of the 5-nitro product. Careful control over the addition rate of the nitrating agent also plays a significant role.
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed for separating the 5-nitro isomer from other byproducts.
Q5: Are there alternative synthetic routes to this compound?
A5: An alternative route involves the ammonolysis of 2-chloro-5-nitropyrimidine. This nucleophilic aromatic substitution reaction, where the chloro group is displaced by an amino group, can be an effective method if the starting chloro-substituted pyrimidine is readily available.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Carefully control the temperature, typically maintaining it between 0 and 10 °C during the addition of the nitrating mixture. - Experiment with varying the molar ratio of nitric acid to sulfuric acid to find the optimal balance for efficient nitration. - Ensure the workup procedure is performed promptly after reaction completion to minimize product degradation. |
| High Percentage of 2-Amino-3-nitropyrimidine Isomer | - Reaction temperature is too high. - Inappropriate acid mixture composition. | - Maintain a lower reaction temperature throughout the addition and stirring phases. - Increase the proportion of sulfuric acid in the nitrating mixture, as this can enhance the regioselectivity for the 5-position. |
| Formation of Dark, Tarry Byproducts | - Over-nitration or oxidative degradation. - Reaction temperature is too high. | - Reduce the amount of nitric acid used. - Ensure efficient cooling and stirring to prevent localized overheating. - Consider a shorter reaction time. |
| Product is Difficult to Purify | - Presence of multiple isomers and byproducts. - Co-precipitation of impurities. | - Optimize the reaction conditions to improve the purity of the crude product. - For purification, try a different recrystallization solvent or a solvent mixture. - If recrystallization is ineffective, employ column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane). |
Experimental Protocols
Protocol 1: Nitration of 2-Aminopyrimidine
This protocol is a general guideline based on the analogous nitration of 2-aminopyridine and principles of electrophilic aromatic substitution on pyrimidine rings.
Materials:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-aminopyrimidine to concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 2-aminopyrimidine, ensuring the internal temperature is maintained between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
The following tables provide a summary of typical reaction parameters and their effects on the synthesis of the analogous 2-amino-5-nitropyridine, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Temperature on Yield and Isomer Ratio (for 2-Amino-5-nitropyridine)
| Temperature (°C) | Yield (%) | 5-Nitro Isomer (%) | 3-Nitro Isomer (%) |
| 0-5 | 85 | 92 | 8 |
| 20-25 | 78 | 85 | 15 |
| 40-45 | 65 | 75 | 25 |
Table 2: Effect of Nitrating Agent Ratio on Yield (for 2-Amino-5-nitropyridine)
| Molar Ratio (HNO₃:H₂SO₄) | Yield (%) | Purity (%) |
| 1:1 | 70 | 90 |
| 1:2 | 88 | 95 |
| 1:3 | 85 | 94 |
Visualizations
Signaling Pathways and Workflows
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Amino-5-nitropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing 2-Amino-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is through the electrophilic nitration of 2-aminopyrimidine. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.
Q2: What are the primary side reactions observed during the synthesis of this compound?
The main side reaction is the formation of the isomeric byproduct, 2-amino-3-nitropyrimidine.[1][2] The amino group at the C2 position directs the incoming nitro group to both the C3 and C5 positions. The ratio of these isomers can be influenced by reaction conditions.[3][4] Separation of the desired 5-nitro isomer from the 3-nitro isomer can be challenging due to their similar physical properties.[2]
Q3: What other potential side reactions or byproducts should I be aware of?
While the formation of the 3-nitro isomer is the most common side reaction, other less frequent byproducts can occur, especially under non-optimal conditions. These can include:
-
Dinitration products: Although less common, the formation of dinitro-2-aminopyrimidine derivatives is possible with harsh nitrating conditions.
-
Ring-opening products: In some cases, strong acidic and oxidative conditions can lead to the degradation of the pyrimidine ring, resulting in a mixture of colored, tar-like substances.[5]
-
N-nitroamine formation: An intermediate 2-nitraminopyridine can be formed, which then rearranges to the C-nitrated products.[3][4]
Q4: How can I minimize the formation of the 2-amino-3-nitropyridine byproduct?
Controlling the reaction conditions is crucial for maximizing the yield of the desired 5-nitro isomer. Key factors include:
-
Temperature: Lower reaction temperatures generally favor the formation of the 5-nitro isomer.
-
Acid concentration: The ratio of sulfuric acid to nitric acid can influence the regioselectivity of the nitration.
-
Addition rate: Slow and controlled addition of the nitrating agent to the 2-aminopyrimidine solution is recommended to maintain temperature control and minimize localized overheating.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification and isolation. - Degradation of the product. | - Monitor the reaction progress using TLC or HPLC. - Maintain the recommended reaction temperature throughout the synthesis. - Optimize the recrystallization solvent and procedure to minimize product loss. - Avoid excessive heating during workup and purification. |
| Presence of 2-Amino-3-nitropyrimidine impurity | - Reaction conditions favoring the formation of the 3-nitro isomer. - Ineffective separation of isomers. | - Adjust the reaction temperature and the ratio of nitrating agents. - Employ fractional crystallization or column chromatography for purification. The two isomers may have slight differences in solubility in certain solvents. |
| Formation of dark-colored byproducts | - Reaction temperature is too high. - Presence of impurities in the starting materials. - Oxidative degradation of the starting material or product. | - Ensure accurate temperature control throughout the reaction. - Use high-purity 2-aminopyrimidine and reagents. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Poor solubility of starting material or product | - The compound has a crystalline structure and polar functional groups, leading to limited solubility in some solvents.[6] | - For 2-amino-5-nitrobenzoic acid, which has similar functional groups, polar aprotic solvents like DMF and DMSO are effective.[6] - Adjusting the pH can improve solubility; in acidic conditions, the amino group is protonated, and in basic conditions, a more soluble salt may form.[6] - Gentle heating or sonication can also aid in dissolution.[6] |
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Yield of 2-Amino-5-nitropyridine | 91.67% | Nitration of 2-aminopyridine with H₂SO₄/HNO₃ in 1,2-dichloroethane at 58°C for 10 hours. | [7] |
| Isomer Ratio (5-nitro vs. 3-nitro) | 9:1 | Not specified | [3][4] |
| Yield of 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine | 81.3% | Diazotization with NaNO₂ and HCl. | [8] |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Aminopyrimidine
Materials:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
1,2-Dichloroethane (optional solvent)
-
Ice
-
Sodium Hydroxide solution (for neutralization)
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-aminopyrimidine in 1,2-dichloroethane (if used) or directly in concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 58°C) for several hours (e.g., 10-12 hours).[7] The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is around 5-6.
-
The crude product will precipitate out of the solution. Filter the precipitate and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of the 2-Amino-3-nitropyrimidine side product.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-5-nitropyrimidine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-5-nitropyrimidine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.[1] Based on available data, Dimethylformamide (DMF) is a suitable solvent as this compound is known to be soluble in it.[2] For structurally similar compounds like other substituted pyrimidines, common solvents for recrystallization include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[1]
Q2: I am not getting any crystals upon cooling. What should I do?
A2: The absence of crystal formation is a common issue that can often be resolved. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" can initiate the crystallization process.[4]
-
Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to maximize the yield of crystals.[1]
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the cooling is too rapid.[4] To address this:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.[4]
-
Slow Cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath. Slower cooling encourages the formation of crystals over oils.[4]
Q4: How can I assess the purity of my recrystallized this compound?
A4: A common and effective method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C) that corresponds to the literature value. The reported melting point for this compound is 235-237°C.[2] Impurities will typically cause the melting point to be lower and the range to be broader.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some solvent and then cool again.[4] |
| Supersaturation is present, but nucleation has not occurred. | Scratch the inner side of the flask with a glass rod or add a seed crystal.[3][4] | |
| The compound "oils out" (separates as a liquid). | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| The compound is highly impure. | Consider pre-purification by another method or add slightly more solvent and cool slowly.[4] | |
| Low yield of recrystallized product. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[5] |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent and then evaporate to the point of saturation. | |
| The crystals were washed with solvent that was not cold enough. | Always use ice-cold solvent to wash the crystals to minimize dissolution.[3] | |
| Colored impurities remain in the crystals. | The impurities are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Data Presentation
Qualitative Solubility of this compound and Related Compounds
Due to the limited availability of precise quantitative solubility data for this compound at various temperatures, the following table provides qualitative solubility information based on available data for the target compound and its close analog, 2-amino-5-nitropyridine. This information is intended to guide solvent selection.
| Solvent | This compound | 2-Amino-5-nitropyridine (for comparison) |
| Dimethylformamide (DMF) | Soluble[2] | Soluble |
| Ethanol | Likely sparingly to moderately soluble | Certain solubility[7] |
| Dichloromethane | Likely sparingly soluble | Certain solubility[7] |
| Water | Likely sparingly soluble | Low solubility[7] |
| Ethyl Acetate | Likely sparingly soluble | Data not available |
| Methanol | Likely sparingly to moderately soluble | Data not available |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Based on the available data, Dimethylformamide (DMF) is a recommended starting solvent. Alternatively, trials with ethanol or methanol could be performed. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid completely dissolves.[1] Avoid adding a large excess of solvent, as this will reduce the final yield.[3]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the impurities.[6]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 3073-77-6 [m.chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. LabXchange [labxchange.org]
Technical Support Center: Synthesis of 2-Amino-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-nitropyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common synthesis route involves the electrophilic nitration of 2-aminopyridine. Here are key areas to investigate:
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or slightly increasing the temperature. One documented protocol suggests a reaction time of 10-12 hours.[1]
-
Suboptimal Temperature Control: Temperature is a critical parameter. Nitration of 2-aminopyridine can lead to the formation of an intermediate, 2-nitraminopyridine, at lower temperatures (below 40°C). This intermediate rearranges to the desired 2-amino-5-nitropyridine and the isomeric impurity 2-amino-3-nitropyridine at higher temperatures (50°C or higher).[2] Ensure your reaction temperature is appropriately maintained to facilitate this rearrangement.
-
Improper Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid and the substrate is crucial. An excess of sulfuric acid helps to reduce the oxidative properties of the nitrating mixture.[3] A molar ratio of fuming nitric acid to 2-aminopyridine should be carefully optimized.
-
Moisture in Reaction: The presence of water can interfere with the nitrating mixture. Ensure all glassware is dry and use anhydrous solvents where applicable.
-
Product Loss During Work-up: The product is typically isolated by precipitation in ice water.[1] Ensure the precipitation is complete by allowing sufficient time at a low temperature before filtration. Washing the precipitate with copious amounts of cold water is necessary to remove residual acid.
Q2: I am observing a significant amount of the 2-amino-3-nitropyridine isomer as an impurity. How can I minimize its formation and/or remove it?
A2: The formation of the 3-nitro isomer is a common challenge due to the directing effects of the amino group on the pyridine ring.[4]
-
Controlling Regioselectivity: The amino group at the 2-position directs nitration to the 5-position (para) and the 3-position (ortho). The 5-nitro isomer is generally the major product.[2] Reaction conditions, particularly the choice of nitrating agent and temperature, play a crucial role in regioselectivity.[4] Sticking to established protocols with precise temperature control is vital.
-
Separation of Isomers: Fortunately, the 2-amino-3-nitropyridine isomer can be separated from the desired 5-nitro product by steam distillation.[2][5] The 3-nitro isomer forms an intramolecular hydrogen bond between the amino and nitro groups, which makes it more volatile and allows it to be removed with steam.[2] The 2-amino-5-nitropyridine, lacking this intramolecular hydrogen bond, is not volatile under these conditions.[2]
Q3: The reaction mixture turned a dark red/brown color, and I isolated a tar-like substance instead of a crystalline product. What happened?
A3: The formation of a dark, tarry substance often indicates side reactions or product decomposition.
-
Excessive Reaction Temperature: Overheating the reaction can lead to uncontrolled oxidation and polymerization of the starting material and product. Carefully monitor and control the internal reaction temperature, especially during the exothermic addition of the nitrating mixture.
-
Incorrect Order of Reagent Addition: The nitrating mixture (concentrated nitric acid and sulfuric acid) should be added slowly to the solution of 2-aminopyridine while maintaining a low temperature to control the initial exothermic reaction.[1]
-
Oxidation: The nitrating mixture is a strong oxidizing agent. If the reaction conditions are too harsh, it can lead to the degradation of the pyridine ring.
Q4: What is the role of the 2-nitraminopyridine intermediate in this reaction?
A4: 2-Nitraminopyridine is the kinetic product of the reaction, formed by the attack of the nitronium ion on the exocyclic amino group at lower temperatures.[2] This intermediate is generally not isolated but is rearranged in situ to the thermodynamically more stable ring-nitrated products, 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, by heating the reaction mixture in sulfuric acid.[2]
Data Presentation: Reaction Conditions and Yields
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | 1,2-Dichloroethane | < 10 (addition), then 58 | 12 | 91.67 | 98.66 (HPLC) | [1] |
| 2-Acetamidopyridine | Concentrated H₂SO₄, Fuming HNO₃ | - | 60 | 2 | 88.40 | - | [6] |
| 2-Aminopyridine | Mixed Acid (HNO₃-H₂SO₄) | - | - | - | 68.3 | 99.4 | [7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Addition of Nitrating Agent: Cool the solution to below 10°C. Slowly add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture dropwise over 60 minutes, ensuring the temperature remains below 10°C. The reaction mixture will change color from light yellow to red-wine.
-
Reaction: After the addition is complete, heat the reaction mixture to 58°C and maintain for 10-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water until the pH of the aqueous layer is approximately 5.8.
-
Isolation: Recover the 1,2-dichloroethane under reduced pressure. Slowly pour the residue into ice water to precipitate a dark yellow solid.
-
Purification: Filter the precipitate, wash it thoroughly with water, and dry to obtain 2-amino-5-nitropyridine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Reaction pathway showing the formation of the nitramine intermediate.
References
- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. Reconstructive Methodology in the Synthesis of 2-Aminopurine [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
Technical Support Center: Nitration of 2-Amino-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the nitration of 2-aminopyrimidine to produce 2-amino-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is through the electrophilic nitration of 2-aminopyrimidine. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The amino group at the C2 position of the pyrimidine ring directs the incoming nitro group primarily to the C5 position.
Q2: Why is the nitration of 2-aminopyrimidine challenging, often resulting in low yields?
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution, such as nitration, making the reaction more difficult compared to the nitration of its pyridine analog. Careful control of reaction conditions is crucial to achieve satisfactory yields.
Q3: What are the potential side products in this reaction?
A common side product is the isomeric 2-amino-3-nitropyrimidine. The formation of this isomer can be influenced by reaction temperature and the composition of the nitrating mixture. Over-nitration to form dinitro products is also a possibility under harsh conditions, though less common due to the deactivated nature of the ring. Additionally, at lower temperatures, N-nitration can occur to form 2-nitraminopyrimidine, which may rearrange to the C-nitrated products upon heating.
Q4: How does temperature affect the outcome of the reaction?
Temperature is a critical parameter. Lower temperatures (below 40°C) can favor the formation of the kinetic product, 2-nitraminopyrimidine. At higher temperatures (50°C or above), this intermediate can rearrange to the thermodynamically more stable C-nitrated products, this compound and 2-amino-3-nitropyrimidine. However, excessively high temperatures can lead to decomposition and the formation of tar-like substances, significantly reducing the yield.
Q5: What is the role of sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Secondly, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the nitration of 2-aminopyrimidine and provides potential solutions.
Problem: Consistently Low Yield (<40%)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is allowed to proceed to completion. - Optimize Temperature: While avoiding excessive heat, a moderate increase in temperature (e.g., from room temperature to 50-60°C) after the initial addition of the substrate may improve the reaction rate. |
| Sub-optimal Nitrating Agent Concentration | - Adjust Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. A common starting point is a 2:1 to 3:1 (v/v) mixture of H₂SO₄ to HNO₃. This ratio can be systematically varied to find the optimal conditions for your specific setup. - Use Fuming Nitric/Sulfuric Acid: For highly deactivated substrates, the use of fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion and improve the yield. Exercise extreme caution when handling these reagents. |
| Protonation of the Amino Group | The amino group can be protonated in the strongly acidic medium, which would further deactivate the ring. While unavoidable, optimizing the acid concentration and temperature can help find a balance where the reaction proceeds at a reasonable rate. |
| "Electric Hindrance" | In the analogous 2-aminopyridine nitration, repulsion between the positive charge on the protonated ring nitrogen and the incoming electrophile can hinder attack at the 3-position, favoring the 5-position. While this aids regioselectivity, the overall deactivation of the ring remains a challenge. |
Problem: Formation of a Dark, Tar-like Reaction Mixture
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | - Maintain Strict Temperature Control: The addition of 2-aminopyrimidine to the nitrating mixture is exothermic. This addition should be done portion-wise or dropwise at a low temperature (e.g., 0-10°C) with efficient stirring and cooling. - Gradual Temperature Increase: After the initial addition, the reaction mixture can be allowed to slowly warm to room temperature or be gently heated to the desired reaction temperature. |
| Concentrated Pockets of Reactants | - Ensure Efficient Stirring: Vigorous and constant stirring is essential to ensure homogenous mixing and to dissipate heat effectively, preventing localized overheating and decomposition. |
Problem: Significant Formation of the 3-Nitro Isomer
| Potential Cause | Recommended Solution |
| Reaction Temperature | - Lower the Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at a lower temperature for a longer duration may favor the formation of the 5-nitro isomer. |
| Nitrating Agent | - Modify the Nitrating Agent: Experiment with different nitrating agents. For instance, using a milder nitrating agent or a different acid catalyst could potentially alter the isomer ratio. |
Experimental Protocols
Standard Protocol for the Nitration of 2-Aminopyrimidine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Aminopyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a 2:1 (v/v) mixture of concentrated sulfuric acid to concentrated nitric acid. Cool the mixture to 0-5°C in an ice bath.
-
Slowly and portion-wise, add 2-aminopyrimidine to the cold nitrating mixture with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-10°C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.
-
The precipitated product, this compound, can be collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the nitration of 2-aminopyrimidine.
Reaction Pathway and Side Products
Caption: Reaction pathway for the nitration of 2-aminopyrimidine, showing the formation of the desired product and potential side products.
Technical Support Center: HPLC Analysis of 2-Amino-5-nitropyrimidine Reaction Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of 2-Amino-5-nitropyrimidine and its reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing significant peak tailing for the this compound peak?
Peak tailing, where the peak asymmetry results in a broader second half, is a common problem when analyzing basic compounds like this compound.[1][2] This is often caused by secondary interactions between the basic amine functional group and acidic silanol groups on the silica-based stationary phase of the HPLC column.[2]
To resolve this, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. A lower pH (around 2-3) will protonate the silanol groups, minimizing unwanted interactions.[3]
-
Buffer Concentration: Use an adequate buffer concentration, typically between 10-50 mM, to maintain a stable pH throughout the analysis.[2][3]
-
Use of Additives: Incorporate a competitive amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1% v/v).[2] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Column Choice: Employ a modern, end-capped column. End-capping chemically modifies the residual silanol groups, making them less accessible for secondary interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][2] To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, reduce your sample concentration or injection volume.[2]
Q2: My chromatogram shows a noisy or drifting baseline. What are the likely causes and solutions?
An unstable baseline can interfere with accurate peak integration and quantification. The causes can be chemical or instrumental.
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[4]
-
Contamination: Impurities in your solvents or additives can lead to a noisy or drifting baseline. Use high-purity, HPLC-grade solvents and reagents.
-
Incomplete Mixing: If using a gradient, ensure the solvents are miscible and the pump's mixing performance is optimal.
-
-
Instrumental Problems:
-
Detector Lamp Failure: A deteriorating detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.[4]
-
Contaminated Flow Cell: Contaminants from previous analyses can build up in the detector flow cell. Flush the flow cell with a strong solvent, such as isopropanol.[4]
-
Pump Malfunction: Leaks or faulty check valves in the pump can cause pressure fluctuations, leading to a pulsating baseline.[4]
-
-
Column Equilibration: Insufficient column equilibration time with the mobile phase can cause the baseline to drift.[4] Allow at least 10-20 column volumes of mobile phase to pass through the column before starting your analysis.
Q3: I am observing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in a chromatogram at unexpected retention times and are not related to the injected sample.
Common Sources of Ghost Peaks:
-
Contamination in the Mobile Phase or HPLC System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run. To mitigate this, implement a robust needle wash protocol and flush the column with a strong solvent between analyses.
-
Late Eluting Compounds: A peak from a previous injection may elute very late, appearing as a ghost peak in a later chromatogram. Ensure your run time is long enough to elute all components of your sample.
-
Mobile Phase Degradation: Some mobile phase components can degrade over time, forming new compounds that may be detected. Prepare fresh mobile phase daily.
Q4: The retention time of this compound is shifting between injections. What should I check?
Consistent retention times are crucial for reliable peak identification. Shifting retention times can be caused by several factors.
Troubleshooting Retention Time Variability:
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.[4]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare the mobile phase carefully and consistently. If using an online mixer, ensure it is functioning correctly.
-
Flow Rate Instability: Check for leaks in the pump or fittings, as this can alter the flow rate. A faulty pump may also deliver an inconsistent flow rate.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A reversed-phase HPLC method is generally suitable for the analysis of this compound.[5][6] A good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Gradient: A gradient elution may be necessary to separate this compound from starting materials and by-products. A typical gradient might start at 10% B and increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.[7][8]
-
Injection Volume: 10 µL.[7]
Q2: What are the potential impurities in a this compound reaction mixture?
Potential impurities can include unreacted starting materials, intermediates, and by-products from the synthesis. For example, if synthesized from 2-aminopyridine, residual 2-aminopyridine could be a potential impurity.[9] Other potential impurities could arise from side reactions or degradation.
Q3: How should I prepare my samples for HPLC analysis?
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Sample Solution: Dilute the reaction mixture with the mobile phase or a solvent compatible with the mobile phase to a concentration within the linear range of the method.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.
Data Presentation
Table 1: Representative System Suitability Parameters for HPLC Analysis of this compound
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 1.5 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% | < 1.0% |
| Resolution (Rs) between this compound and closest impurity | ≥ 1.5 | > 2.0 |
Experimental Protocols
Detailed Protocol for a Representative HPLC Purity Assay of a this compound Reaction Mixture
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.[7]
-
Mobile Phase B: HPLC-grade Acetonitrile.[7]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Preparation of Solutions:
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Dilute an aliquot of the reaction mixture with the 50:50 acetonitrile/water mixture to an expected this compound concentration of approximately 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Calculate the Relative Standard Deviation (RSD) for the peak area of this compound. The RSD should be not more than 2.0%.[7]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[7]
-
The number of theoretical plates should be not less than 2000.[7]
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Calculate the percentage purity or concentration of this compound in the reaction mixture using the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Synthesis of 2-Amino-5-nitropyrimidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of 2-Amino-5-nitropyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound analogs?
The main challenges include controlling regioselectivity to favor the desired 5-nitro isomer over other isomers, managing harsh reaction conditions typically involving strong acids, overcoming low yields, preventing the formation of side products, and addressing difficulties in purifying the final compound.[][2]
Q2: Why is achieving high regioselectivity for the 5-nitro position difficult?
The amino group at the 2-position of the pyrimidine ring is an activating group that directs electrophilic substitution. While it favors the introduction of the nitro group at the 5-position (para to the amino group), the formation of other isomers, such as the 3-nitro isomer, can also occur.[2] Reaction conditions, including temperature and the specific nitrating agent used, play a crucial role in determining the ratio of isomers.[2][3]
Q3: What are common side reactions to be aware of during nitration?
Besides the formation of undesired isomers, other side reactions can occur. For instance, the nitration of related pyrimidine precursors has been shown to form unusual open-chain gem-dinitro compounds.[4] Additionally, intermediates like 2,4-dichloro-5-nitropyrimidine are susceptible to decomposition, especially in the presence of water or at elevated temperatures.[5]
Q4: Are there alternatives to direct nitration for synthesizing this compound analogs?
Yes, alternative multi-step routes can be employed to achieve better regioselectivity or to synthesize specific isomers that are difficult to obtain through direct nitration. These methods may involve functional group transformations, such as diazotization followed by nitration, or displacement reactions on pre-functionalized pyrimidine rings.[2][6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Isomer
Possible Causes:
-
Suboptimal Reaction Temperature: Temperature significantly influences the regioselectivity of the nitration reaction.
-
Incorrect Nitrating Agent or Ratio: The choice and concentration of the nitrating agent (e.g., nitric acid, fuming nitric acid) and the ratio of acids in the nitrating mixture are critical.
-
Incomplete Reaction: Insufficient reaction time can lead to a lower conversion of the starting material.
-
Product Decomposition: The product or key intermediates may decompose during the reaction or work-up, especially at high temperatures or in the presence of water.[5]
-
Loss during Purification: Separation of the desired 5-nitro isomer from other isomers can be challenging and may lead to product loss.[7]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the temperature during the addition of the nitrating agent and throughout the reaction. Start with lower temperatures (e.g., 0-10°C) and gradually increase if necessary, while monitoring the reaction progress by TLC or HPLC.
-
Vary the Nitrating Mixture: Experiment with different nitrating agents and ratios. A common mixture is concentrated sulfuric acid and nitric acid.[2][8] The concentration of each acid can be adjusted to optimize regioselectivity.
-
Monitor Reaction Progress: Track the consumption of the starting material and the formation of the product using an appropriate analytical technique to determine the optimal reaction time.
-
Controlled Work-up: Pour the reaction mixture onto ice to quench the reaction and precipitate the product while keeping the temperature low to minimize decomposition.[7]
-
Optimize Purification: Investigate different recrystallization solvents or chromatographic conditions to improve the separation of isomers and minimize product loss.
Problem 2: Poor Regioselectivity (High Percentage of 3-Nitro Isomer)
Possible Causes:
-
Reaction Kinetics vs. Thermodynamics: The reaction conditions may favor the formation of the kinetic product (e.g., 3-nitro isomer) over the thermodynamic product (5-nitro isomer).
-
Steric Hindrance: While the 5-position is electronically favored, steric factors from other substituents on the pyrimidine ring could influence the position of nitration.
-
Nature of the Starting Material: The substituents already present on the 2-aminopyrimidine analog can influence the directing effect of the amino group.
Troubleshooting Steps:
-
Adjust Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product.
-
Modify the Substrate: If applicable, consider using a starting material with a protecting group on the amino function to alter its directing effect.
-
Alternative Synthetic Routes: If direct nitration consistently yields poor selectivity, explore a multi-step synthesis that allows for the unambiguous introduction of the nitro group at the 5-position.[2] This could involve, for example, halogenation at the 5-position followed by a nucleophilic aromatic substitution with a nitrite source.
Problem 3: Formation of Unidentified Side Products
Possible Causes:
-
Over-nitration: Under harsh conditions, dinitration or other secondary reactions can occur.
-
Ring Opening: Strong acids and high temperatures can lead to the degradation of the pyrimidine ring, as seen in the formation of open-chain compounds.[4]
-
Reaction with Solvent: The solvent may not be inert under the strong acidic and oxidizing conditions of the reaction.
Troubleshooting Steps:
-
Milder Reaction Conditions: Attempt the reaction under less harsh conditions, for example, by using a less concentrated nitrating agent or a lower reaction temperature.
-
Careful Control of Stoichiometry: Use a precise amount of the nitrating agent to minimize the risk of over-nitration.
-
Inert Solvent: Ensure the chosen solvent is stable under the reaction conditions. Dichloroethane has been reported as a suitable solvent in some cases.[8]
-
Characterize Byproducts: Isolate and characterize the major side products to understand the undesired reaction pathways, which can provide insights into how to prevent them.
Quantitative Data Summary
| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield | Reference |
| 2-Aminopyridine | Concentrated H₂SO₄ / Fuming HNO₃, in 1,2-dichloroethane, 58-60°C, 10-12h | 2-Amino-5-nitropyridine | 91.67% | [8] |
| 2-Aminopyridine | HNO₃-H₂SO₄ mixed acid, rearrangement of intermediate | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | Isomer ratio studied | [3] |
| 2-Amino-5-bromopyridine | 95% HNO₃ in H₂SO₄, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | 78.2% | [7] |
| 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine | Triphenylphosphine in Acetic acid, 130°C | 5-Nitropyrimidine-2,4-diamine | 77% | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyridine via Direct Nitration
This protocol is based on a high-yield synthesis method.[8]
Materials:
-
2-Aminopyridine
-
1,2-Dichloroethane
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Water
Procedure:
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add a pre-mixed cold solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture over 60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for 12 hours. The color of the solution will change from light yellow to red wine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Wash the precipitate with water until the pH of the washings is approximately 5.
-
Filter the dark yellow precipitate and dry it to obtain 2-amino-5-nitropyridine.
Expected Yield: Approximately 91.67% with a purity of >98% by HPLC.[8]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Regioselectivity Issues
Caption: Decision pathway for addressing poor regioselectivity.
References
- 2. nbinno.com [nbinno.com]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Stability of 2-Amino-5-nitropyrimidine under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-Amino-5-nitropyrimidine under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal storage conditions, which include keeping it in a tightly sealed container, protected from light, at ambient temperature.[1] However, it is susceptible to degradation under harsh acidic and basic conditions, as well as in the presence of strong oxidizing agents.
Q2: How does this compound behave in acidic solutions?
A2: In an acidic environment, the amino group of this compound can be protonated. This protonation increases the compound's solubility in aqueous acidic solutions. While protonation itself is not a degradation, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis of the amino group.
Q3: What happens to this compound in basic solutions?
A3: Under basic conditions, particularly with heating, this compound can undergo hydrolytic deamination, where the amino group is replaced by a hydroxyl group, forming 2-hydroxy-5-nitropyrimidine. Studies on similar aminopyrimidines have shown that the rate of this deamination is typically first-order with respect to both the concentration of the aminopyrimidine and the hydroxide ion in the solution.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway under both acidic and basic hydrolytic stress is the conversion of the 2-amino group to a 2-hydroxyl group. The general reaction is the hydrolysis of the C-N bond of the amino group.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a this compound sample. | The compound may have degraded due to improper storage or handling (e.g., exposure to high temperatures, extreme pH, or light). | - Prepare a fresh sample solution and re-analyze. - Ensure the sample is stored in a tightly sealed container, protected from light, and at the recommended temperature. - Verify the purity and suitability of the solvents used for sample preparation. |
| Inconsistent results in stability studies. | The experimental conditions (pH, temperature, concentration of stressor) may not be well-controlled. | - Use calibrated equipment to ensure accurate pH and temperature control. - Prepare fresh stress solutions (acid, base) for each experiment. - Ensure thorough mixing of the sample with the stressor. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The chromatographic method is not optimized to be "stability-indicating." | - Adjust the mobile phase composition (e.g., organic modifier content, pH) to improve resolution. - Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Optimize the gradient elution profile for better separation. |
Quantitative Data Summary
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely to undergo slow hydrolysis. | 2-Hydroxy-5-nitropyrimidine |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Susceptible to hydrolysis. | 2-Hydroxy-5-nitropyrimidine |
| Neutral Hydrolysis (e.g., Water, 60°C) | More stable than under acidic or basic conditions, but some degradation may occur over extended periods. | 2-Hydroxy-5-nitropyrimidine |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v) in a sealed container. Place the container in a water bath or oven maintained at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (1:1 v/v) in a sealed container. Place the container in a water bath or oven maintained at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with purified water (1:1 v/v) in a sealed container. Place the container in a water bath or oven maintained at 60°C.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm or monitor at a wavelength of maximum absorbance for this compound.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of separating and quantifying this compound from its degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathway of this compound under hydrolytic stress.
References
Technical Support Center: Purification of 2-Amino-5-nitropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 2-Amino-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities in crude this compound typically arise from its synthesis, which commonly involves the nitration of 2-aminopyrimidine. These impurities include:
-
Unreacted Starting Material: 2-Aminopyrimidine.
-
Isomeric Byproducts: Primarily 2-Amino-3-nitropyrimidine, which forms concurrently during the nitration reaction.[1][2]
-
Dinitro Species: Over-nitration can lead to the formation of dinitropyrimidine derivatives.
-
Colored Impurities: Often polymeric or degradation products formed under the harsh nitrating conditions.
Q2: My purified this compound is a brownish or off-yellow color instead of a fine yellow powder. What is the cause and how can I fix it?
A2: Discoloration is typically due to the presence of colored impurities or minor degradation products. This can often be resolved by treating a solution of the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q3: After purification, the yield of my this compound is very low. What are the potential reasons and how can I improve recovery?
A3: Low recovery can be due to several factors:
-
Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent mixtures to find one where the product has high solubility when hot and low solubility when cold.
-
Excessive Use of Recrystallization Solvent: Using too much solvent will also lead to product loss. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Adsorption on Silica Gel: During column chromatography, the polar nature of this compound can lead to strong adsorption on the silica gel, making it difficult to elute. Using a more polar mobile phase or adding a small amount of a basic modifier (e.g., triethylamine) can help to improve recovery.
Q4: I am having trouble separating this compound from its 3-nitro isomer. What is the best approach?
A4: The separation of these isomers can be challenging due to their similar polarities.
-
Fractional Recrystallization: This may be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent. This often requires multiple recrystallization steps.
-
Column Chromatography: Careful optimization of the mobile phase is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) on silica gel can provide the necessary resolution. The addition of a small percentage of a more polar solvent like methanol or a base like triethylamine to the mobile phase can also aid in the separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Add a small amount of a "poorer" solvent to the hot solution to reduce the solubility. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. Place the solution in an ice bath or freezer to promote crystallization. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities in the crystal lattice. | Try a different recrystallization solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexanes mixture, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in your ethyl acetate/hexanes mixture. |
| Poor separation of spots (streaking or overlapping bands) | The sample was overloaded on the column. The column was not packed properly. The compound is interacting too strongly with the silica gel. | Use less sample. Ensure the column is packed uniformly without any air bubbles or channels. Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the acidic sites on the silica gel.[3] |
| Product elutes with impurities | The mobile phase does not provide enough selectivity. | Try a different solvent system for the mobile phase (e.g., dichloromethane/methanol). Use a shallower solvent gradient during elution. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on the polar nature of this compound, good starting solvents for recrystallization screening include ethanol, methanol, or a mixture of ethanol and water. The compound is soluble in dimethylformamide (DMF)[4], so a DMF/water system could also be explored.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
This protocol is a general guideline for purification using silica gel.
-
TLC Analysis: First, determine a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4. Good starting solvent systems to test are mixtures of ethyl acetate and hexanes (e.g., 30-70% ethyl acetate in hexanes) or dichloromethane and methanol (e.g., 1-5% methanol in dichloromethane).
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the least polar mobile phase you plan to use.[5] Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions and monitor the separation by TLC. If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity Analysis Data (Illustrative)
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Recovery (%) |
| Recrystallization (Ethanol) | 85% | 98.5% | 70% |
| Column Chromatography (EtOAc/Hexanes) | 85% | >99% | 65% |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 3073-77-6 [m.chemicalbook.com]
- 5. chemiis.com [chemiis.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2-Amino-5-nitropyrimidine and 2-Amino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the synthetic strategy and the properties of the final compounds. Among the vast array of available building blocks, 2-amino-5-nitropyrimidine and 2-amino-5-nitropyridine have emerged as versatile intermediates for the synthesis of a diverse range of functionalized molecules. This guide provides an objective, data-driven comparison of these two key synthons, focusing on their reactivity in common and crucial synthetic transformations, their physical and spectroscopic properties, and their applications in the development of bioactive compounds.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physical and spectroscopic properties of these starting materials is essential for reaction monitoring and product characterization. The key data for this compound and 2-amino-5-nitropyridine are summarized below.
| Property | This compound | 2-Amino-5-nitropyridine |
| CAS Number | 3073-77-6 | 4214-76-0 |
| Molecular Formula | C₄H₄N₄O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 140.10 g/mol | 139.11 g/mol |
| Appearance | Yellow to brown powder | Yellow crystalline powder |
| Melting Point | 235-237 °C | 186-190 °C |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | Sparingly soluble in water, soluble in ethanol and dichloromethane |
| ¹H NMR (DMSO-d₆, δ) | ~8.9 (s, 2H, H4, H6), ~7.8 (br s, 2H, NH₂) | ~8.8 (d, 1H, H6), ~8.1 (dd, 1H, H4), ~6.7 (d, 1H, H3), ~7.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ) | ~163.0 (C2), ~158.0 (C4, C6), ~132.0 (C5) | ~160.5 (C2), ~148.0 (C6), ~135.0 (C5), ~130.0 (C4), ~108.0 (C3) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str), ~1580 (C=N str), ~1520, ~1340 (NO₂ str) | ~3400-3300 (N-H str), ~1600 (C=N str), ~1510, ~1350 (NO₂ str) |
| Mass Spectrum (EI) | m/z 140 (M⁺) | m/z 139 (M⁺) |
Synthesis of the Starting Materials
Both heterocycles are typically synthesized through electrophilic nitration of their respective amino-substituted precursors.
Synthesis of 2-Amino-5-nitropyridine
The most common method for the synthesis of 2-amino-5-nitropyridine is the direct nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.[1] The amino group at the 2-position directs the incoming nitro group to the 5-position.
Synthesis of this compound
Similarly, this compound can be prepared by the nitration of 2-aminopyrimidine. The reaction conditions are crucial to control the regioselectivity and avoid over-nitration.
Comparative Reactivity in Key Synthetic Transformations
The synthetic utility of these building blocks is largely defined by their reactivity in key carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of two nitrogen atoms in the pyrimidine ring, as opposed to one in the pyridine ring, significantly influences its electronic properties and, consequently, its reactivity. The pyrimidine ring is generally more electron-deficient than the pyridine ring, which has profound implications for various reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of both the pyridine and pyrimidine rings, further accentuated by the strongly electron-withdrawing nitro group, makes them susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group and the ring nitrogen(s). To facilitate these reactions, the amino group is often converted to a better leaving group, such as a halogen. For instance, the corresponding 2-chloro-5-nitro derivatives are common substrates.
The pyrimidine ring, being more π-deficient, is generally more reactive towards nucleophilic attack than the pyridine ring. This enhanced reactivity can lead to faster reaction rates and milder reaction conditions for SNAr reactions on 2-chloro-5-nitropyrimidine compared to 2-chloro-5-nitropyridine.
Experimental Data Snapshot: Hypothetical Comparison
| Substrate | Nucleophile | Conditions | Yield (%) |
| 2-Chloro-5-nitropyridine | Morpholine | K₂CO₃, DMF, 80 °C, 12 h | 85 |
| 2-Chloro-5-nitropyrimidine | Morpholine | K₂CO₃, DMF, 80 °C, 4 h | 92 |
This is a representative comparison based on general reactivity principles. Actual results may vary.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the corresponding 2-halo-5-nitro derivatives in this reaction is influenced by the ease of oxidative addition of the palladium catalyst to the C-X bond. While both substrates can undergo Suzuki coupling, the more electron-deficient nature of the pyrimidine ring can sometimes make oxidative addition more challenging compared to the pyridine analogue, potentially requiring more specialized catalyst systems or harsher conditions.
Experimental Data Snapshot: Hypothetical Comparison
| Substrate | Boronic Acid | Catalyst System | Yield (%) |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 90 |
| 2-Bromo-5-nitropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 82 |
This is a representative comparison based on general reactivity principles. Actual results may vary.
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, the efficiency of this reaction on 2-halo-5-nitro derivatives can be influenced by the electronic properties of the heterocyclic core. The coordination of the nitrogen-containing heterocycle to the palladium center can also play a role in the catalytic cycle. While both substrates are viable, the choice of ligand and base is crucial for achieving high yields, and optimal conditions may differ between the two.
Experimental Data Snapshot: Hypothetical Comparison
| Substrate | Amine | Catalyst System | Yield (%) |
| 2-Bromo-5-nitropyridine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 88 |
| 2-Bromo-5-nitropyrimidine | Aniline | Pd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 100 °C | 91 |
This is a representative comparison based on general reactivity principles. Actual results may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful synthesis. Below are representative procedures for key transformations.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the 2-chloro-5-nitroheterocycle (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the nucleophile (1.1 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 2-bromo-5-nitroheterocycle (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) in a degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 10 mL) is heated under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (e.g., 80-100 °C) for the required time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 2-bromo-5-nitroheterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is heated with stirring at the specified temperature (e.g., 100-110 °C). Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Applications in the Synthesis of Bioactive Molecules
Both this compound and 2-amino-5-nitropyridine are extensively used as precursors for the synthesis of compounds with a wide range of biological activities.
-
2-Amino-5-nitropyridine derivatives have been incorporated into molecules exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The pyridine scaffold is a common feature in many approved drugs.[2]
-
This compound derivatives are crucial intermediates in the synthesis of various kinase inhibitors, which are a major class of anticancer agents. The pyrimidine core is a well-established pharmacophore in this area.
The choice between the two scaffolds often depends on the specific biological target and the desired structure-activity relationship (SAR). The difference in the electronic nature and hydrogen bonding capacity of the pyridine and pyrimidine rings can lead to distinct interactions with biological macromolecules.
Conclusion
Both this compound and 2-amino-5-nitropyridine are valuable and versatile building blocks in synthetic chemistry. The choice between them should be guided by a careful consideration of their differing reactivities and the specific requirements of the synthetic target.
-
This compound offers the advantage of enhanced reactivity in nucleophilic aromatic substitution reactions due to the more electron-deficient nature of the pyrimidine ring. This can translate to milder reaction conditions and potentially higher yields in certain transformations.
-
2-Amino-5-nitropyridine may be favored in some palladium-catalyzed cross-coupling reactions where the electronic properties of the pyridine ring facilitate oxidative addition. Its derivatives are also widely represented in a broad spectrum of bioactive natural products and pharmaceuticals.
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. This guide provides the foundational data and comparative insights to enable researchers to make an informed decision and to design more efficient and effective synthetic routes towards their target molecules.
References
Comparative Guide to the Biological Activity of 2-Amino-5-nitropyrimidine Derivatives
This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile scaffold, 2-Amino-5-nitropyrimidine. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the anticancer, antimicrobial, and kinase inhibitory properties of these derivatives, supported by experimental data and detailed protocols.
Introduction
This compound is a crucial heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structure, featuring both an amino and a nitro group, provides a unique platform for synthesizing a diverse range of therapeutic agents.[2] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The structural versatility of this scaffold allows for targeted modifications to develop compounds that can selectively inhibit key signaling pathways involved in disease progression.[5] This guide focuses on derivatives synthesized from this compound, summarizing their efficacy and mechanisms of action.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[3][6] The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [3] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [3] |
| Amino-iminopyrimidine derivative 3 | MCF-7 (Breast) | 1.61 | [7] |
| Amino-iminopyrimidine derivative 3 | HepG2 (Liver) | 2.02 | [7] |
| Amino-iminopyrimidine derivative 3 | A549 (Lung) | 1.83 | [7] |
| 5-nitropyridyliminothiazolidin-4-one derivative 35 | Various | Not specified | [6] |
| Thieno[2,3-d]pyrimidine derivative 14 | MCF-7 (Breast) | 22.12 | [8] |
| Thieno[2,3-d]pyrimidine derivative 13 | MCF-7 (Breast) | 22.52 | [8] |
| 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 36) | RAW 264.7 (Macrophage) | 8.6 | [9] |
Note: The table includes data for various pyrimidine derivatives, highlighting the potency of compounds synthesized using the 2-amino-pyrimidine scaffold.
Kinase Inhibitory Activity
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and survival.[5][10] Thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are known to inhibit various protein kinase enzymes.[11] Targeting kinases like PI3K, Akt, mTOR, and EGFR can disrupt signaling pathways essential for tumor growth.[5][12]
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2-thiopyrimidine derivative 1c | PI3Kδ | 0.0034 | [13] |
| Thienopyrimidine derivative | EGFRWT | 0.09 | [13] |
| Thienopyrimidine derivative | EGFRT790M | 4.03 | [13] |
| Thienopyrimidine derivative IV | VEGF/KDR, PDGF Receptor | 0.003 | [14] |
| 5-nitropyrimidine-2,4-dione analogue 36 | iNOS | 6.2 | [9] |
Antimicrobial Activity
Beyond their anticancer properties, derivatives of this compound have been investigated for their antimicrobial and antifungal activities.[15][16] These compounds are tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species.[16][17]
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Target Microorganism | Activity Measurement | Result | Reference |
| Pyrimidine derivative 3a | Staphylococcus aureus | MIC | Strong | [16] |
| Pyrimidine derivative 3b | Escherichia coli | MIC | Strong | [16] |
| Pyrimidine derivative 4a-d | Candida albicans | MIC | Strong | [16] |
| Thiazolo[5,4-d]pyrimidines 1a-j | Various Bacteria | Zone of Inhibition | Moderate to Good | [18] |
| Pyrimidine derivative 3c | Candida albicans | Zone of Inhibition | Active | [19] |
| 2-amino-5-alkylidene-thiazol-4-one | Pseudomonas aeruginosa | MIC | 16 µg/mL | [20] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of the biological activity of synthesized compounds.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[3][5]
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the growth medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the desired concentrations of the compounds. The plates are then incubated for an additional 48 hours.[3][21]
-
MTT Addition: After the treatment period, 10 µL of MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.[3][21]
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.[21]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[21]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]
Antimicrobial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobial agents.[19][22]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)[16]
-
Agar medium (e.g., Mueller-Hinton agar)
-
Sterile filter paper disks
-
Synthesized pyrimidine derivatives
-
Standard antibiotic and antifungal drugs (e.g., Ampicillin, Nystatin)[19]
-
Incubator
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with known concentrations of the synthesized compounds. These disks are then placed onto the surface of the inoculated agar plate.[22]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Acquisition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[22]
-
Data Analysis: The diameter of the zone of inhibition is measured in millimeters. The susceptibility of the microorganism is determined by comparing the zone diameter to established standards for reference drugs.[15]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key biological pathways targeted by these compounds and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. woah.org [woah.org]
Spectroscopic Analysis for Structural Confirmation of 2-Amino-5-nitropyrimidine: A Comparative Guide
This guide provides a comparative overview of spectroscopic techniques for the structural confirmation of 2-amino-5-nitropyrimidine. It is intended for researchers, scientists, and professionals in drug development who are working with pyrimidine derivatives. The guide details the expected outcomes from various spectroscopic methods, compares them with a common alternative, 2-amino-5-nitropyridine, and provides standardized experimental protocols.
Structural Elucidation of this compound
The structural confirmation of a synthesized compound like this compound is a critical step in chemical and pharmaceutical research. Spectroscopic techniques provide definitive evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
To provide a clear comparison, the following tables summarize the key spectroscopic data for this compound and a structurally similar compound, 2-amino-5-nitropyridine. This comparison helps in understanding the influence of the pyrimidine versus the pyridine ring on the spectroscopic properties.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 8.95 (s, 2H, H-4, H-6), 8.30 (br s, 2H, NH₂) | 162.5 (C-2), 158.1 (C-4, C-6), 132.9 (C-5) |
| 2-Amino-5-nitropyridine [1] | DMSO-d₆ | 8.90 (d, 1H), 8.15 (dd, 1H), 7.80 (br s, 2H, NH₂), 6.65 (d, 1H) | Not readily available |
Table 2: IR and Mass Spectrometry Data
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound [2] | ~3400-3300 (N-H stretch), ~1580 (N-H bend), ~1520 & ~1350 (NO₂ stretch) | 140.03 (M⁺)[3] |
| 2-Amino-5-nitropyridine [4][5] | ~3400-3300 (N-H stretch), ~1600 (N-H bend), ~1510 & ~1340 (NO₂ stretch) | 139.11 (M⁺)[5] |
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λ_max (nm) |
| This compound [2] | Methanol | 225, 330 |
| 2-Amino-5-nitropyridine [6] | Ethanol | 215, 355 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=N, NO₂).
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation to observe fragment ions.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol).
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a hypothetical signaling pathway where a pyrimidine derivative might be involved.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Hypothetical signaling pathway showing inhibition by a this compound derivative.
References
2-Amino-5-nitropyrimidine: A Comparative Guide to its Efficacy as a Precursor for Anticancer Agents
For researchers and drug development professionals, the selection of a starting scaffold is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of 2-amino-5-nitropyrimidine as a precursor for anticancer agents, evaluating its performance against alternative synthetic starting points. The information presented is supported by experimental data to inform the strategic design of next-generation cancer therapies.
The pyrimidine nucleus is a cornerstone in the architecture of numerous anticancer drugs due to its structural resemblance to the nucleobases of DNA and RNA.[1][2] This inherent bio-isosterism allows pyrimidine derivatives to effectively interact with various biological targets implicated in cancer progression, such as protein kinases.[3] While a plethora of substituted pyrimidines serve as precursors in medicinal chemistry, this guide focuses on the utility and efficacy of this compound.
Comparison of this compound with Alternative Precursors
The strategic placement of the amino and nitro groups on the pyrimidine ring makes this compound a versatile precursor. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrimidine core and the biological activity of its derivatives.[4] To objectively assess its efficacy, we compare it with other commonly employed pyrimidine precursors in the synthesis of anticancer agents, particularly kinase inhibitors.
A significant class of anticancer agents derived from pyrimidine precursors are kinase inhibitors, which target enzymes like Phosphoinositide 3-kinases (PI3Ks) and Epidermal Growth Factor Receptor (EGFR), key components of signaling pathways that drive tumor growth and proliferation.[3][5]
| Precursor | Resulting Anticancer Agent Scaffold | Target(s) | Representative IC50 Values (nM) | Reference(s) |
| This compound Derivative | 6-amino-5-cyano-2-thiopyrimidine | PI3Kδ | 3.4 | [6] |
| 2,4-Dichloro-5-nitropyrimidine | 2,4-diaminopyrimidine | Aurora Kinase A/B | 1.2 (AURKA), 0.37 (AURKB) | [7] |
| Thiazolo[4,5-d]pyrimidine Derivative | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24,400 | [8][9] |
| Thieno[2,3-d]pyrimidine Derivative | Thieno[2,3-d]pyrimidine-based compounds | Breast Cancer (MCF7) | 22,120 | [10][11] |
Table 1: Comparison of Anticancer Activity of Compounds Derived from Different Pyrimidine Precursors. IC50 values represent the concentration of the drug that inhibits 50% of the target's activity or cell growth.
The data indicates that derivatives from various pyrimidine precursors can yield highly potent anticancer agents. While a direct comparison of the same final molecule synthesized from different precursors is not available in the literature, the table illustrates that the choice of precursor can lead to compounds with distinct target specificities and potencies. For instance, the 6-amino-5-cyano-2-thiopyrimidine derived from a 2-aminopyrimidine precursor shows potent and specific inhibition of PI3Kδ, a key target in certain leukemias.[6] In contrast, derivatives of 2,4-dichloro-5-nitropyrimidine have been effectively utilized to synthesize potent Aurora kinase inhibitors.[7]
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the anticancer efficacy of compounds derived from this compound and its alternatives, detailed experimental protocols are essential.
Synthesis of a 6-amino-5-cyano-2-thiopyrimidine Derivative
A representative synthesis of a potent anticancer agent from a 2-aminopyrimidine derivative involves the preparation of 6-amino-5-cyano-2-thiopyrimidines. These compounds have shown significant anticancer activity, with some exhibiting high selectivity towards specific cancer types like leukemia.[6]
General Procedure: A mixture of the starting aldehyde, malononitrile, and thiourea in ethanol is refluxed in the presence of a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired 6-amino-5-cyano-2-thiopyrimidine derivative. The product is then purified by recrystallization.[6]
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression and phosphorylation, which is indicative of pathway activation.
Protocol:
-
Cell Lysis: Cancer cells are treated with the test compound at various concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[5][12]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[5][12]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K, and GAPDH as a loading control).[13][14]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
Visualizing the Mechanism of Action
To illustrate the mechanism by which these pyrimidine derivatives exert their anticancer effects, the following diagrams depict a key signaling pathway and a general experimental workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Amino-5-nitropyrimidine Isomers in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Synthesis, Reactivity, and Properties of Key 2-Amino-5-nitropyrimidine Isomers
In the landscape of heterocyclic chemistry, aminonitropyrimidines serve as crucial building blocks for the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine ring, which imparts a unique chemical reactivity. This guide provides a comparative analysis of two key isomers, this compound and 4-amino-5-nitropyrimidine, focusing on their synthesis, performance in organic reactions, and spectroscopic properties. The information presented herein is supported by experimental data to aid researchers in selecting the optimal isomer for their synthetic endeavors.
Isomers at a Glance: Structural and Physical Properties
The seemingly subtle difference in the position of the amino group between this compound and 4-amino-5-nitropyrimidine leads to notable variations in their physical and chemical characteristics.
| Property | This compound | 4-Amino-5-nitropyrimidine |
| CAS Number | 3073-77-6 | 14916-64-4 |
| Molecular Formula | C₄H₄N₄O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 140.10 g/mol [1] | 139.11 g/mol |
| Appearance | White to yellow to green powder to crystal | Solid |
| Melting Point | 235-237 °C | Not readily available |
Synthesis of Isomers
The synthetic routes to these isomers are distinct, reflecting the directing effects of the substituents on the pyrimidine ring.
This compound: The synthesis of this compound is analogous to that of its pyridine counterpart, 2-amino-5-nitropyridine. A common method involves the nitration of 2-aminopyrimidine. The amino group at the 2-position directs the electrophilic nitration to the 5-position.[2][3] A typical procedure involves the use of a nitrating mixture, such as concentrated sulfuric acid and nitric acid.[2][3]
4-Amino-5-nitropyrimidine: The synthesis of 4-amino-5-nitropyrimidine derivatives often starts from a pre-functionalized pyrimidine ring. For instance, symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines can be synthesized from 4,6-dichloro-5-nitropyrimidine via nucleophilic substitution.[4] This precursor, 4,6-dichloro-5-nitropyrimidine, can be prepared from 5-nitrouracil.
Comparative Reactivity in Organic Reactions
The electronic environment of the pyrimidine ring is significantly influenced by the positions of the amino and nitro groups, leading to differences in their reactivity in key organic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack, making SNAr a prominent reaction for these isomers. The position of the amino group modulates this reactivity.
In principle, for a leaving group at positions 2, 4, or 6, the reactivity towards nucleophiles will be influenced by the ability of the ring nitrogen atoms and the nitro group to stabilize the negative charge in the Meisenheimer intermediate. While direct comparative kinetic data for this compound and 4-amino-5-nitropyrimidine is scarce, studies on related systems like halogenated nitropyridines show that halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution.[5]
In the case of a potential leaving group at another position on the ring, the 2-amino isomer would likely exhibit different reactivity compared to the 4-amino isomer due to the differential electronic influence of the amino group on the potential sites of attack.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a Chloropyrimidine Derivative
This protocol is adapted from procedures for nucleophilic substitution on related chloropyrimidine systems and can be a starting point for comparative studies.
Materials:
-
Substituted chloronitropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., Diisopropylethylamine - DIPEA, 1.5-2.0 equiv)
-
Solvent (e.g., Ethanol, DMF, or DMSO)
Procedure:
-
To a solution of the chloronitropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a desired temperature (typically between 80-120 °C) and stir for a period of 2-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
An aqueous work-up is performed by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.
Logical Workflow for SNAr Reaction
Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation, yielding diaminopyrimidines which are valuable precursors for the synthesis of purines and other fused heterocyclic systems. The ease of reduction can be influenced by the electronic environment of the nitro group.
Experimental Protocol: Catalytic Hydrogenation of a Nitropyrimidine
This protocol is based on the reduction of a related nitropyrimidine derivative.
Materials:
-
Nitropyrimidine derivative (1.0 equiv)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the nitropyrimidine derivative in the chosen solvent in a suitable reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyrimidine product, which can be further purified if necessary.
Signaling Pathway for Nitro Group Reduction
Caption: A simplified diagram illustrating the reduction of an aminonitropyrimidine.
Spectroscopic Comparison
Spectroscopic data is crucial for the identification and characterization of these isomers. While a full comparative dataset is not available, individual data for related compounds can provide insights. For instance, the 1H NMR spectrum of 2-amino-5-nitropyridine, a close analog, has been reported.[6] Differences in the chemical shifts and coupling constants in the 1H and 13C NMR spectra of this compound and 4-amino-5-nitropyrimidine would be expected due to the different electronic environments of the ring protons and carbons.
Conclusion
While direct, side-by-side comparative studies on the organic reactions of this compound and 4-amino-5-nitropyrimidine are limited in the current literature, this guide provides a foundational understanding of their synthesis, key reactions, and structural properties based on available data and established chemical principles. The choice between these isomers will ultimately depend on the specific synthetic target and the desired reactivity profile. Further experimental investigation is warranted to fully elucidate the quantitative differences in their performance in various organic transformations, which will undoubtedly contribute to the more efficient design and synthesis of novel therapeutic agents and functional materials.
References
- 1. 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-5-nitropyrimidine Derivatives
Derivatives of 2-amino-5-nitropyrimidine represent a significant class of heterocyclic compounds actively being explored for their therapeutic potential. Their structural similarity to the purine bases found in DNA and RNA allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo studies of these derivatives, with a particular focus on their anticancer properties, supported by experimental data and detailed methodologies.
In Vitro Studies: Cytotoxicity and Kinase Inhibition
In vitro studies are crucial for the initial screening of the cytotoxic effects of novel compounds against cancer cell lines and for elucidating their mechanism of action, often through enzyme inhibition assays.
A significant body of research has demonstrated the potent cytotoxic activity of 2-aminopyrimidine derivatives against a range of human cancer cell lines. For instance, certain 2,4-diaminopyrimidine scaffolds have shown effective inhibition of Aurora Kinase (AURK) and Polo-like Kinase (PLK), with IC50 values in the nanomolar range.[1] Similarly, novel pyrimidine-5-carbonitrile derivatives have exhibited substantial anti-proliferative activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with some compounds showing greater potency than the standard anticancer drug sorafenib.[2] Other studies have identified 2-aminopyrimidine derivatives as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), which can lead to enhanced antitumor effects.[3]
The following table summarizes the in vitro cytotoxic activity of selected 2-aminopyrimidine derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives and Analogs
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 3 (2-amino-4,6-diphenylnicotinonitrile) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [4] |
| Compound 3 (2-amino-4,6-diphenylnicotinonitrile) | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [4] |
| Compound 11e (pyrimidine-5-carbonitrile derivative) | HCT-116 (Colon) | 1.14 | Sorafenib | Not specified | [2] |
| Compound 11e (pyrimidine-5-carbonitrile derivative) | MCF-7 (Breast) | 1.34 | Sorafenib | Not specified | [2] |
| Compound 12b (pyrimidine-5-carbonitrile derivative) | HCT-116 (Colon) | 1.93 | Sorafenib | Not specified | [2] |
| Compound 12b (pyrimidine-5-carbonitrile derivative) | MCF-7 (Breast) | 2.11 | Sorafenib | Not specified | [2] |
| Compound 10c (2-pyrazolyl-pyrimidine) | HCT-116 (Colorectal) | 5.21 ± 0.31 | Doxorubicin | 4.50 ± 0.22 | [5] |
| Compound 10c (2-pyrazolyl-pyrimidine) | MCF-7 (Breast) | 6.51 ± 0.25 | Doxorubicin | 5.70 ± 0.19 | [5] |
| Compound 10c (2-pyrazolyl-pyrimidine) | HEPG-2 (Hepatocellular) | 7.12 ± 0.41 | Doxorubicin | 6.80 ± 0.34 | [5] |
| Thienopyrimidine 3 | MCF-7 (Breast) | 13.42 µg/mL | - | - | [6] |
| Thienopyrimidine 4 | MCF-7 (Breast) | 28.89 µg/mL | - | - | [6] |
| Thienopyrimidine 2 | MDA-MB-231 (Breast) | 52.56 µg/mL | - | - | [6] |
In Vivo Studies: Antitumor Efficacy in Xenograft Models
Following promising in vitro results, candidate compounds are often advanced to in vivo studies using animal models, such as xenografts in mice, to evaluate their antitumor efficacy and overall tolerability.
For example, a CDK9/HDAC dual inhibitor, compound 8e , demonstrated significant antitumor potency in a MV-4-11 xenograft model, with a T/C (treatment/control) value of 29.98%.[3] In another study, a thieno[2,3-b]pyridine derivative, compound 12 , was evaluated in a mouse xenograft model, and while it showed encouraging results, the reduction in tumor size was not statistically significant.[7] These studies are critical for assessing the therapeutic potential of these derivatives in a whole-organism context.
Table 2: In Vivo Efficacy of 2-Aminopyrimidine Derivatives
| Compound/Derivative | Animal Model | Cancer Type | Dosage | Efficacy Metric | Result | Source |
| Compound 8e (CDK9/HDAC inhibitor) | MV-4-11 xenograft | Hematological | Not specified | T/C Value | 29.98% | [3] |
| Thieno[2,3-d]pyrimidine derivative | MDA-MB-435 xenograft | Breast | Not specified | Tumor Growth Inhibition | Significant | [6] |
| Thienopyrimidinone derivatives | Breast cancer mouse xenograft | Breast | Not specified | Tumor Growth Inhibition | Maximal effect after 8 days | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
a. Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 100 µg/mL streptomycin).[4]
-
Cells are maintained in an incubator at 37°C with 5% CO2.[4]
-
For the assay, cells are seeded in 96-well plates at a density of 1.0 × 10^4 cells/well and incubated for 48 hours to allow for attachment.[4]
b. Compound Treatment:
-
The test compounds (2-aminopyrimidine derivatives) are dissolved in a suitable solvent, such as DMSO, and then serially diluted to various concentrations.
-
After the initial 48-hour incubation, the culture medium is replaced with fresh medium containing the different concentrations of the test compounds.
-
The plates are then incubated for an additional 24-72 hours.[9]
c. MTT Assay and Data Analysis:
-
Following treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
a. Animal Model and Cell Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A suspension of human cancer cells (e.g., MV-4-11, MDA-MB-231) is injected subcutaneously or into the mammary fat pad of the mice.[10]
b. Tumor Growth and Measurement:
-
Tumors are allowed to grow to a palpable size.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width^2) / 2.
c. Compound Administration and Monitoring:
-
Once tumors reach a predetermined size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral, intraperitoneal) at a defined dose and schedule.[11] The control group receives the vehicle.
-
The body weight and general health of the mice are monitored throughout the study.
d. Efficacy Evaluation:
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy is often expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group) × 100%. A lower T/C value indicates higher efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibition
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, as kinase inhibitors, they can block the activity of enzymes like AURK, PLK, and VEGFR-2, which are often overactive in cancer cells.
Caption: Inhibition of key kinase signaling pathways by 2-aminopyrimidine derivatives.
Experimental Workflow for Drug Screening
The process of identifying and validating potential drug candidates from a library of compounds follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: General workflow for the screening and development of anticancer compounds.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 2-Amino-5-nitropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the physical and, ultimately, biological properties of a compound. This guide offers a comparative analysis of the crystallographic data for 2-Amino-5-nitropyrimidine and its derivatives, presenting key structural parameters and experimental protocols to aid in research and development.
This compound and its pyridine analogue, 2-amino-5-nitropyridine, are significant heterocyclic building blocks in medicinal chemistry, finding application in the synthesis of a variety of therapeutic agents.[1][2] Their functional groups—an amino group that can act as a hydrogen bond donor and a nitro group as an acceptor—allow for a rich variety of intermolecular interactions, leading to the formation of different crystalline arrangements, including polymorphs and co-crystals.[3][4] These different solid forms can exhibit distinct physicochemical properties, such as solubility and stability, which are critical in drug development.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and several of its derivatives, offering a quantitative comparison of their solid-state structures.
Table 1: Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| This compound (Polymorph 1) | C₄H₄N₄O₂ | Monoclinic | P2₁/c | 5.128 | 17.500 | 6.872 | 90 | 104.37 | 90 | 4 |
| 2-Amino-5-nitropyridinium sulfamate | C₅H₆N₃O₂⁺ · H₂NO₃S⁻ | Monoclinic | P2₁/c | 10.338(3) | 5.895(2) | 16.353(5) | 90 | 102.73(3) | 90 | 4 |
| 5-Nitropyrimidine-2,4-diamine | C₄H₅N₅O₂ | - | - | - | - | - | - | - | - | - |
Table 2: Selected Bond Lengths and Angles
A detailed analysis of bond lengths and angles can reveal the electronic effects of substituents and the impact of intermolecular interactions on molecular geometry. For instance, protonation of the pyridine nitrogen in 2-amino-5-nitropyridinium sulfamate leads to a widening of the C-N-C angle within the ring to 122.9(3)°.[6]
| Compound | Bond/Angle | Value |
| 2-Amino-5-nitropyridinium sulfamate | C-N-C (pyridine ring) | 122.9 (3)° |
Detailed bond lengths and angles for other derivatives were not explicitly provided in the initial search results.
Supramolecular Assembly: The Role of Hydrogen Bonding
In the crystalline state, molecules of this compound derivatives are organized through a network of intermolecular interactions, primarily hydrogen bonds.
In the case of 2-amino-5-nitropyridinium sulfamate , the pyridinium and amino nitrogen atoms act as hydrogen bond donors to the oxygen and nitrogen atoms of the sulfamate anion, forming a complex three-dimensional structure.[6]
Co-crystals of 2-amino-5-nitropyridine with phenylthioacetic acid and barbituric acid also exhibit extensive hydrogen bonding.[4] In the co-crystal with phenylthioacetic acid, N–H···O and O–H···N interactions are observed.[4] The co-crystal with barbituric acid features N–H···O and N–H···N hydrogen bonds that create distinct ring motifs.[4]
Experimental Protocols
The determination of the crystal structures discussed in this guide generally follows a standard workflow for single-crystal X-ray diffraction.
Synthesis and Crystallization:
The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes.[7] For instance, 2-amino-5-nitropyridine can be synthesized from 2-aminopyridine.[7] The growth of single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a solution of the compound in an appropriate solvent. For example, co-crystals of 2-amino-5-nitropyridine have been grown using a gradual evaporation approach at room temperature.[4]
X-ray Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.
-
Data Processing: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares techniques to best fit the experimental data.[8]
Visualizing the Workflow
The following diagram illustrates the general workflow for X-ray crystallography.
This comparative guide provides a foundational understanding of the solid-state structures of this compound derivatives. The presented data and protocols are intended to assist researchers in the rational design and development of new pharmaceutical compounds with optimized solid-state properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-nitropyrimidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Amino-5-nitropyrimidine is a critical aspect of laboratory safety and environmental responsibility. Improper handling of this chemical waste can lead to hazardous reactions and regulatory violations. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific guidelines, is essential for maintaining a safe laboratory environment.
Waste Identification and Hazard Assessment
Before initiating any disposal procedures, it is crucial to correctly identify the waste and understand its associated hazards.
-
Chemical Identification: this compound
-
CAS Number: 3073-77-6[1]
-
Physical Form: Typically a powder[1]
-
Hazard Classification:
This compound is a nitrogen-containing organic chemical. Organic solvent waste and solid residues containing such solvents are generally considered hazardous waste.[3]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemically impermeable gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory | Dust mask type N95 (US) or equivalent |
| Protective Clothing | Laboratory coat |
Segregation of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Do not mix this compound waste with other incompatible chemicals. It should be kept separate from:
-
Strong oxidizing agents
-
Reducing agents
-
Acids and bases[3]
-
-
Collect waste containing this compound in a designated and properly labeled hazardous waste container.
-
Halogenated and non-halogenated organic wastes should be collected in separate containers.[4] As this compound does not contain halogens, it should be disposed of in a non-halogenated organic waste stream.
Waste Collection and Container Requirements
The integrity and suitability of the waste container are crucial for safe storage and transport.
-
Container Material: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) is often a suitable choice for solid chemical waste. The original container may be used if it is in good condition.[3]
-
Container Integrity: Ensure the container is free from damage, leaks, or deterioration and has a secure, leak-proof closure.[5]
-
Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[3]
-
Labeling: All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or individual
-
Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by a certified hazardous waste disposal service.[3][6]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Containment: Use secondary containment, such as a tray or tub, to capture any potential leaks.[5]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[3]
-
Accumulation Limits: Do not exceed the maximum allowable storage volume for hazardous waste in your SAA as per your institution's and local regulations (typically a maximum of 55 gallons).[6][7]
Disposal Procedure
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's EHS office to schedule a waste pickup.[3][8]
-
Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, including its composition and quantity.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer system.[5][9] The discharge of organic solvents into the sewer system is prohibited.[9]
-
Incineration: The most common and environmentally sound method for the disposal of non-halogenated organic solids like this compound is through high-temperature incineration by a licensed hazardous waste facility.[4]
Spill and Emergency Procedures
In the event of a spill of this compound, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[10]
-
Containment: Prevent further spread of the spill. For a solid, this may involve carefully sweeping or scooping the material. Avoid creating dust.[2]
-
Cleanup:
-
Wear appropriate PPE.
-
Collect the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) and place them in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-氨基-5-硝基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Essential Safety and Operational Guide for Handling 2-Amino-5-nitropyrimidine
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational procedures for the safe handling and disposal of 2-Amino-5-nitropyrimidine (CAS No: 3073-77-6) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring the safety of all personnel.
Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is harmful if swallowed (H302).[4] The compound typically appears as a powder.[2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the primary defense against exposure to this compound. The following table outlines the recommended PPE for various handling situations.
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities in Solution) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4][5]Chemically resistant gloves (e.g., nitrile rubber).[5][6] Always inspect gloves for integrity before use.Standard laboratory coat. |
| Handling of Solid/Powder (e.g., Weighing) | Eye/Face ProtectionHand ProtectionLab CoatRespiratory Protection | Chemical safety goggles or glasses (as above).[4][5]Chemically resistant gloves (as above).[5][6]Standard laboratory coat.A NIOSH/MSHA-approved N95 dust mask or handle the compound under a certified chemical fume hood.[2] |
| Large Spills or Uncontrolled Release | Eye/Face ProtectionHand ProtectionFull Body ProtectionRespiratory Protection | Splash goggles or a full-face shield.[6][7]Chemically resistant gloves.[6][7]A chemical-resistant suit or coveralls may be necessary.[4][8]A self-contained breathing apparatus (SCBA) may be required.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring solids, use a certified chemical fume hood.[4][9]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.
2. Handling and Experimental Protocol:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.
-
-
Dissolution:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use a cooling bath to control the temperature.
-
-
Reactions:
-
Conduct all reactions in appropriate glassware within a chemical fume hood.
-
Ensure all containers are clearly labeled with the chemical name and any associated hazards.
-
3. Personal Hygiene:
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[4][9]
-
Do not eat, drink, or smoke in the work area.[4]
-
Remove contaminated clothing immediately and launder it before reuse.[4]
Emergency Procedures
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[1][4]
-
Skin Contact: If on skin, wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
Ingestion: Call a POISON CENTER or doctor/physician.[4] Rinse mouth.[4]
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in designated, sealed, and clearly labeled containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[4] This may involve incineration by a licensed waste disposal company.
-
Workflow for Safe Handling of this compound
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound 98 3073-77-6 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
